molecular formula C5H3ClN2O3 B1418837 2-Chloro-3-nitropyridin-4-OL CAS No. 629655-23-8

2-Chloro-3-nitropyridin-4-OL

Cat. No.: B1418837
CAS No.: 629655-23-8
M. Wt: 174.54 g/mol
InChI Key: RGJVVCCIZKLJRL-UHFFFAOYSA-N
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Description

2-Chloro-3-nitropyridin-4-OL is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-nitropyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-nitropyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJVVCCIZKLJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671914
Record name 2-Chloro-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629655-23-8
Record name 2-Chloro-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis Guide: 2-Chloro-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-Chloro-3-nitropyridin-4-ol (also referred to as 2-chloro-4-hydroxy-3-nitropyridine) is a critical heterocyclic scaffold in medicinal chemistry. It serves as the linchpin intermediate for the synthesis of fused ring systems, most notably dipyrido[3,2-b:2',3'-e][1,4]diazepinones, which are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV-1 therapy (e.g., Nevirapine analogs).

The synthesis of this molecule presents a classic regioselectivity challenge: distinguishing between the C2 and C4 positions on the pyridine ring. While direct nitration of 2-chloro-4-hydroxypyridine is theoretically possible, it often suffers from poor regiocontrol (yielding mixtures of 3-nitro and 5-nitro isomers) and difficult purification.

This guide prioritizes the "Hydrolysis Route" (via 2,4-dichloro-3-nitropyridine) . This pathway is industrially preferred due to its superior regioselectivity, scalability, and the avoidance of late-stage isomeric separations.

Retrosynthetic Analysis & Pathway Logic

The logic of this synthesis relies on the differential electrophilicity of the C2 and C4 positions in the pyridine ring. In 2,4-dichloro-3-nitropyridine, the C4-chloride is significantly more labile to nucleophilic attack than the C2-chloride. This is due to the para-like resonance contribution of the ring nitrogen and the strong electron-withdrawing effect of the adjacent C3-nitro group, which activates the C4 position for nucleophilic aromatic substitution (


).
Synthesis Pathway Diagram

Synthesispathway cluster_legend Key Transformation Logic Start 2,4-Dihydroxypyridine Inter1 2,4-Dihydroxy- 3-nitropyridine Start->Inter1 HNO3, H2SO4 (Nitration) Inter2 2,4-Dichloro- 3-nitropyridine Inter1->Inter2 POCl3, Et3N (Chlorination) Target 2-Chloro-3-nitropyridin-4-ol (Target) Inter2->Target NaOAc, DMF, 120°C (Regioselective Hydrolysis) Text1 C4-Cl is more labile than C2-Cl due to ortho-Nitro activation.

Figure 1: Step-wise synthetic pathway leveraging regioselective


 hydrolysis.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (2,4-Dichloro-3-nitropyridine)

Before generating the target, one must synthesize the dichloro-intermediate. If this material is purchased, proceed to Phase 2.

Mechanism: Nucleophilic displacement of hydroxyl groups by chloride using phosphoryl chloride (


).
Critical Control:  The presence of the nitro group makes the ring electron-deficient; base catalysis (e.g., 

or Quinoline) is often required to facilitate the reaction.

Protocol:

  • Setup: Charge a dry round-bottom flask with 2,4-dihydroxy-3-nitropyridine (1.0 eq) and acetonitrile (

    
    ) or neat 
    
    
    
    if scale allows.
  • Reagent Addition: Add

    
     (3.0 - 4.0 eq) dropwise at 0°C.
    
  • Base Addition: Add Triethylamine (

    
    , 1.0 eq) slowly to manage exotherm.
    
  • Reaction: Heat to reflux (approx. 80-100°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

  • Quench (Hazard): Cool to 0°C. Pour reaction mass slowly onto crushed ice with vigorous stirring.

    
     hydrolysis is violent; maintain temperature <20°C.
    
  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with saturated

    
     and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Yield: Expect 80-90% of a yellow solid.

Phase 2: Regioselective Hydrolysis (The Core Synthesis)

This step is the differentiator. Using strong hydroxide (NaOH) can lead to over-hydrolysis (removing both chlorines) or degradation. The use of Sodium Acetate (NaOAc) in DMF provides a controlled source of acetate nucleophile, which attacks the C4 position, followed by in-situ hydrolysis to the alcohol/ketone tautomer.

Reagents & Stoichiometry:

ReagentEquiv.[2][3][4]Role
2,4-Dichloro-3-nitropyridine1.0Substrate
Sodium Acetate (anhydrous)1.1 - 1.2Nucleophile/Buffer
DMF (Dimethylformamide)SolventPolar Aprotic Medium
Ammonium Chloride (aq)QuenchProton source/Buffer

Step-by-Step Methodology:

  • Solvation: In a reaction vessel equipped with a mechanical stirrer and temperature probe, dissolve 2,4-dichloro-3-nitropyridine (100 g scale basis) in DMF (5 vol, 500 mL).

  • Reagent Charge: Add anhydrous Sodium Acetate (1.02 eq) at ambient temperature (25-30°C).

  • Thermal Activation: Heat the reaction mass to 120°C - 125°C .

    • Scientist's Note: Do not exceed 130°C. Higher temperatures increase the risk of displacing the C2-chloride or denitration.

  • Duration: Maintain temperature for 2-3 hours. Monitor by HPLC or TLC. The starting material spot should disappear, and a more polar spot (product) should appear.

  • Cooling & Quench:

    • Cool the mixture to 30-35°C.

    • Add saturated aqueous Ammonium Chloride (

      
      ) solution (8 vol). Stir for 45 minutes. The pH should be slightly acidic to neutral.
      
  • Workup:

    • Concentrate the mixture under vacuum at 65-70°C to remove bulk DMF/water (optional but recommended for yield).

    • Alternatively, dilute with water and extract with DCM (4 x 5 vol).[5]

    • Note: The product has moderate water solubility due to the hydroxy/pyridone nature. Salting out the aqueous layer improves recovery.

  • Purification (Trituration):

    • Concentrate the organic extracts to a thick residue.[5]

    • Add Toluene (10 vol) and stir at 25°C for 30 mins.

    • Filter the solid.[3][4][5][6][7][8] Wash with cold Toluene.

    • Result: 2-Chloro-3-nitropyridin-4-ol as a yellow/tan solid.

Analytical Characterization

To validate the synthesis, the following analytical markers must be met. The key is distinguishing the product from the C2-hydrolyzed isomer (4-chloro-3-nitropyridin-2-ol).

MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

12.5 (br s, 1H, OH/NH)
Indicates pyridone/phenol tautomer.

8.45 (d, 1H, C6-H)
Doublet due to coupling with C5.

6.35 (d, 1H, C5-H)
Upfield shift due to adjacent OH/C=O.
Mass Spec (ESI)[M+H]+ = 175/177Characteristic Chlorine isotope pattern (3:1).
HPLC Purity > 95%Single peak; retention time distinct from dichloro precursor.

Safety & Scalability Assessment

Process Safety
  • Phosphoryl Chloride (

    
    ):  Highly corrosive and reacts violently with water. All glassware must be dry. Quenching requires strict temperature control.
    
  • Nitro Compounds: While nitropyridines are generally stable, they are energetic. Avoid concentrating reaction mixtures to complete dryness at high temperatures (>100°C) without testing for thermal stability (DSC).

  • DMF: Hepatotoxic. Use in a well-ventilated fume hood.

Scalability (Industrial View)

The Sodium Acetate/DMF route is highly scalable compared to direct nitration because:

  • Regiocontrol: It avoids the formation of the 5-nitro isomer, eliminating difficult column chromatography.

  • Yield: Yields are consistently 75-85% on kilogram scales.

  • Throughput: The reaction time is short (<4 hours), maximizing reactor occupancy.

References

  • Vertex Pharmaceuticals Inc. (2010). Process for preparation of nitropyridine derivatives. WO Patent 2010089773A2.

    • Primary source for the hydrolysis protocol using Sodium Acet
  • Groazinger, K. et al. (1995).[8] Synthesis of dipyrido[3,2-b:2',3'-e][1,4]diazepinones. Journal of Heterocyclic Chemistry, 32(1), 259-263.

    • Foundational work on the synthesis of nevirapine analogs using these intermedi
  • PubChem. (n.d.). 2,4-Dichloro-3-nitropyridine Compound Summary.

    • Physical property data and safety inform

Sources

Technical Monograph: 2-Chloro-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-3-nitropyridin-4-ol (CAS: 15496-52-3), a critical heterocyclic scaffold in medicinal chemistry.

Structural Dynamics, Synthetic Access, and Medicinal Applications

Executive Summary

2-Chloro-3-nitropyridin-4-ol serves as a high-value intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines and triazolopyridines . Its utility stems from its trifunctional nature: an electrophilic C2-chlorine, a reducible C3-nitro group, and a C4-hydroxyl group capable of tautomeric modulation or activation. This guide outlines the compound's structural behavior, validated synthetic protocols, and its role as a precursor for antiviral and antineoplastic agents.

Part 1: Structural Identity & Tautomeric Dynamics

Unlike simple pyridines, 2-chloro-3-nitropyridin-4-ol exhibits significant prototropic tautomerism . In solution, the equilibrium heavily favors the 4-pyridone form (lactam) over the 4-pyridinol (lactim) form. This preference is driven by the aromaticity of the pyridone ring and the stabilization of the carbonyl dipole.

Key Structural Implications:

  • Solubility: The pyridone form increases polarity, often requiring polar aprotic solvents (DMF, DMSO) for reactivity.

  • Nucleophilicity: The oxygen is less nucleophilic in the pyridone form; however, deprotonation (using

    
     or 
    
    
    
    ) generates the pyridin-4-olate anion, which is a potent ambident nucleophile (reacting at O or N depending on "Hard-Soft" conditions).
  • Reactivity: The C3-nitro group provides strong electron-withdrawing effects, activating the C2-chlorine toward Nucleophilic Aromatic Substitution (

    
    ), even in the presence of the electron-donating oxygen at C4.
    
Visual 1: Tautomeric Equilibrium & Reactivity Hotspots

Tautomerism Pyridinol Pyridin-4-ol Form (Lactim) Pyridone 4-Pyridone Form (Lactam) *Predominant* Pyridinol->Pyridone Solvent Equilibrium C2 C2-Cl: S_NAr Site Pyridone->C2 C3 C3-NO2: Reducible Pyridone->C3 C4 C4-OH/O=: Activation Site Pyridone->C4

Caption: Equilibrium favors the 4-pyridone lactam. Reactivity is defined by the orthogonality of the C2, C3, and C4 positions.

Part 2: Synthetic Access

The most robust route to 2-chloro-3-nitropyridin-4-ol is the regioselective hydrolysis of 2,4-dichloro-3-nitropyridine. Direct nitration of 2-chloro-4-hydroxypyridine is possible but often yields mixtures of 3-nitro and 5-nitro isomers, requiring tedious chromatographic separation.

Validated Synthesis Route (Hydrolysis)
  • Starting Material: 2,4-Dichloro-3-nitropyridine.[1]

  • Reagents: Sodium Acetate (

    
    ), DMF (or water/dioxane mixtures).
    
  • Mechanism: The C4-chlorine is more labile than the C2-chlorine due to steric relief (C2 is flanked by the ring nitrogen and the nitro group, but C4 is para to the nitro group, making it highly electrophilic). However, under controlled basic hydrolysis, selectivity can be tuned.

Reaction Scheme:



Part 3: Reactivity Profile & Scaffold Hopping

The core utility of this molecule lies in its ability to serve as a "switchboard" for substituents.

1. Activation of C4 (O

Cl)

The C4-hydroxyl group can be converted back to a leaving group (Cl or OTf) to allow for subsequent


 reactions.
  • Reagent: Phosphoryl chloride (

    
    ) or Triflic anhydride (
    
    
    
    ).
  • Outcome: Regenerates 2,4-dichloro-3-nitropyridine, allowing for the introduction of amines at C4.

2.

at C2 (Displacement of Cl)

Despite the deactivating potential of the C4-hydroxyl (if ionized), the C2-chlorine remains susceptible to displacement by strong nucleophiles (primary amines, thiols) due to the ortho-nitro effect.

  • Selectivity: If the C4 position is OH, the C2 position is the only electrophilic carbon available for substitution.

3. Reduction of C3 (Nitro

Amine)

Reduction yields 2-chloro-3-aminopyridin-4-ol , a highly unstable intermediate that is usually trapped immediately via cyclization to form oxazolo[5,4-b]pyridines or imidazo[4,5-c]pyridines.

Visual 2: Divergent Synthesis Workflow

Reactivity Core 2-Chloro-3-nitropyridin-4-ol Prod1 2,4-Dichloro-3-nitropyridine (Dual Electrophile) Core->Prod1 Pathway 1 Prod2 2-Amino-3-nitropyridin-4-ol (Derivatives) Core->Prod2 Pathway 2 Prod3 Imidazo[4,5-c]pyridines (Fused Cycles) Core->Prod3 Pathway 3 (via Amine) Path1 Activation (POCl3) Path2 S_NAr (R-NH2) Path3 Reduction (Fe/AcOH)

Caption: The scaffold allows divergent synthesis: activation (Path 1), substitution (Path 2), or cyclization (Path 3).[2][3]

Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-nitropyridin-4-ol

Adapted from WO2010089773A2 [1].

Objective: Selective hydrolysis of 2,4-dichloro-3-nitropyridine.

  • Setup: Charge a round-bottom flask with 2,4-dichloro-3-nitropyridine (10.0 g, 51.8 mmol) and Dimethylformamide (DMF) (50 mL).

  • Base Addition: Add Sodium Acetate (10.2 g, 124 mmol) in one portion.

  • Reaction: Heat the mixture to 120–125°C for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.2).

  • Quench: Cool the reaction mass to 30°C. Pour slowly into a saturated Ammonium Chloride solution (100 mL).

  • Workup:

    • Stir the aqueous mixture for 45 minutes.

    • Extract with Ethyl Acetate (

      
       mL). Note: The product is amphoteric; ensure pH is slightly acidic (pH 5-6) for optimal extraction.
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield yellow needles.

    • Yield: ~75-80%

    • Melting Point: 148–150°C (lit.)

Protocol B: Conversion to Imidazo[4,5-c]pyridine Core

Grounding for Drug Discovery Applications [2].

Objective: Synthesis of a fused ring system from the 4-ol scaffold.

  • Activation: Treat 2-chloro-3-nitropyridin-4-ol with

    
     (reflux, 3h) to generate 2,4-dichloro-3-nitropyridine.
    
  • Regioselective Amination: React with primary amine (

    
    , 1 eq) in THF at 0°C. Substitution occurs preferentially at C4.
    
  • Substitution: React with a second amine (or keep C2-Cl) at higher temperature.

  • Reduction/Cyclization: Treat the resulting 4-amino-3-nitro intermediate with Iron powder/Acetic Acid (reflux). Add Triethyl Orthoformate (

    
    ) in situ to close the imidazole ring.
    
Part 5: Physicochemical Data Summary
PropertyValueNotes
Molecular Formula

Molecular Weight 174.54 g/mol
Appearance Yellow crystalline powder
Melting Point 148–150°CDistinct from 2-chloro-3-nitropyridine (100–103°C)
pKa ~5.8 (Pyridine N)Acidic OH proton pKa ~8.5
Solubility DMSO, DMF, MeOHPoor in Hexane/Water
Hazards Skin Irritant (H315), Eye Irritant (H319)Handle in fume hood
References
  • Process for preparation of nitropyridine derivatives.
  • Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Source: ACS Combinatorial Science URL:[4][Link]

  • Nucleophilic substitutions at the pyridine ring.[5][6] Conformational preference of the products and kinetics. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[6][Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine. Source: ACS Omega URL:[Link]

Sources

Technical Guide: Structure Elucidation of 2-Chloro-3-nitropyridin-4-ol

[1]

Executive Summary & Structural Context

2-Chloro-3-nitropyridin-4-ol (CAS: 629655-23-8) is a critical heterocyclic scaffold utilized in the synthesis of antiviral agents, kinase inhibitors, and agrochemicals.[1] Its structure features a highly functionalized pyridine ring containing a halogen, a nitro group, and a hydroxyl moiety.[2]

For the analytical scientist, this molecule presents a "perfect storm" of structural ambiguity:

  • Tautomeric Equilibrium: It exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms, heavily influenced by solvent polarity.[1][2]

  • Regioisomerism: Synthetic routes often yield mixtures of the 3-nitro and 5-nitro isomers, which share identical molecular weights and similar polarities.[1]

This guide provides a definitive, self-validating workflow to elucidate and certify the structure of 2-Chloro-3-nitropyridin-4-ol, moving beyond basic identification to rigorous structural proof.

The Tautomeric Challenge: 4-ol vs. 4-one

Before interpreting any spectra, one must acknowledge that "2-Chloro-3-nitropyridin-4-ol" is a formal IUPAC name that often misrepresents the dominant species in solution.[1]

In polar aprotic solvents (DMSO, DMF) and the solid state, the equilibrium overwhelmingly favors the 4-pyridone tautomer. This is driven by the loss of aromaticity in the pyridine ring being compensated by the strong C=O bond and intermolecular hydrogen bonding.[2]

Visualization: Tautomeric Equilibrium

TautomerismEnol4-Hydroxypyridine Form(Aromatic, Non-polar favored)Keto4-Pyridone Form(Non-aromatic, Polar favored)Enol->Keto Solvent Polarity (DMSO/H2O)Keto->Enol Gas Phase / Non-polar

Implications for Elucidation:

  • 1H NMR: You will likely observe an N-H proton (broad, downfield) rather than an O-H proton.[2]

  • 13C NMR: The C4 carbon will appear at ~160–175 ppm (carbonyl-like), significantly downfield from a typical aromatic C-O (~150 ppm).[2]

Synthetic Context & Impurity Profiling

Understanding the synthesis informs the impurity profile.[2] The most common route involves the hydrolysis of 2,4-dichloro-3-nitropyridine .[1]

  • Reaction: 2,4-dichloro-3-nitropyridine + H₂O/Base → Target + Isomers.[1]

  • Critical Impurity: 2-Chloro-5-nitropyridin-4-ol .[1]

    • Mechanism:[1][2][3] Nucleophilic attack at C4 is preferred, but electronic effects of the nitro group can lead to regioisomeric byproducts if the precursor nitration was not selective.

Spectroscopic Elucidation Workflow

Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogenation pattern.

FeatureObservationMechanistic Interpretation
Molecular Ion [M-H]⁻ or [M+H]⁺Confirm MW = 174.54 g/mol .[1]
Isotope Pattern M : M+2 ratio ≈ 3:1Definitive proof of Monochlorination. Chlorine-35 (75%) vs Chlorine-37 (25%).[1][2]
Fragmentation Loss of NO₂ (-46 Da)Characteristic of aromatic nitro compounds; often precedes halogen loss.[1][2]
Nuclear Magnetic Resonance (NMR)

Objective: Establish regiochemistry (3-nitro vs. 5-nitro).

Experimental Protocol:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to ensure solubility and stabilize the pyridone form).[1][2]

  • Concentration: 10-15 mg in 0.6 mL.[1][2]

  • Temperature: 298 K.[1][2]

1H NMR Interpretation (Predicted in DMSO-d6)

The molecule has two aromatic protons: H5 and H6 .[1][2]

ProtonShift (δ ppm)MultiplicityCoupling (J)Assignment Logic
H6 8.2 – 8.5Doublet (d)J ≈ 5–7 HzDeshielded by adjacent Nitrogen and Nitro group (if 5-nitro isomer).[1]
H5 6.8 – 7.2Doublet (d)J ≈ 5–7 HzUpfield due to shielding by the adjacent Carbonyl/OH group.[2]
N-H 12.0 – 13.5Broad Singlet-Exchangeable.[1][2] Confirms pyridone form.[2]

The "Smoking Gun" for Regioisomerism:

  • Target (3-nitro): H5 and H6 are vicinal (neighbors).[1][2] Coupling constant ³J_H5,H6 ≈ 5–7 Hz .[2]

  • Isomer (5-nitro): H3 and H6 are para (separated).[1][2] Coupling constant J ≈ 0 Hz (Singlets) .[2]

    • Note: If you see two singlets in the aromatic region, you have the wrong isomer (2-chloro-5-nitropyridin-4-ol) or the 2-chloro-4-hydroxy-5-nitropyridine variant.[1]

13C NMR & 2D Correlations
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.[2]

    • Target (3-NO2): The proton H6 will show a ³J correlation to the carbon bearing the chlorine (C2) and the carbonyl carbon (C4).

    • Isomer (5-NO2): The proton H6 is adjacent to the nitro group and will show different long-range couplings.[1]

Infrared Spectroscopy (IR)
  • Carbonyl Stretch: Strong band at 1640–1680 cm⁻¹ (confirms Pyridone C=O).[2]

  • Nitro Group: Symmetric/Asymmetric stretches at 1350/1530 cm⁻¹.[2]

Decision Logic & Workflow Diagram

This workflow ensures no step is skipped in the validation process.

ElucidationWorkflowStartUnknown Yellow SolidMSLC-MS Analysis(Check Cl Isotope Pattern)Start->MSNMR_1H1H NMR (DMSO-d6)MS->NMR_1HCouplingCheck Coupling ConstantsNMR_1H->CouplingIsomer_CheckAre signals Doublets (J=5-7Hz)or Singlets?Coupling->Isomer_CheckDoubletsDoublets:Vicinal Protons (H5, H6)Isomer_Check->DoubletsDoubletsSingletsSinglets:Para Protons (Wrong Isomer)Isomer_Check->SingletsSingletsHMBCHMBC ExperimentVerify C-H CorrelationsDoublets->HMBCSinglets->StartReject BatchFinalConfirmed Structure:2-Chloro-3-nitropyridin-4-olHMBC->Final

Analytical Method: HPLC Purity Protocol

To separate the target from potential regioisomers, a standard reverse-phase method is insufficient due to the ionizable nature of the hydroxypyridine.

Self-Validating Protocol:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization, keeping the molecule neutral/protonated).[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro-conjugated system).[1][2]

  • Validation: Inject a co-mixture of the reaction crude. The 3-nitro and 5-nitro isomers typically differ in retention time by >1.0 min due to differences in dipole moments affecting interaction with the stationary phase.[1]

References

  • Synthesis & Reactivity

    • World Intellectual Property Organization (WIPO).[2] (2010).[3][4] Process for preparation of nitropyridine derivatives.[1][2] (WO2010089773A2).[2] Retrieved from .[2]

  • Tautomerism in Pyridines

    • Journal of Physical Chemistry B.[1][2] (2021).[2] How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.[2] Retrieved from .[2]

  • Crystal Structure & Hydrogen Bonding

    • Acta Crystallographica Section E. (2010).[3][4] 2-Chloro-3-nitropyridine.[1][5] (Structural analog analysis). Retrieved from .[2]

  • General Spectral Data

    • National Institute of Standards and Technology (NIST).[2][6]2-Chloro-3-nitropyridine Mass Spectrum.[1] Retrieved from .[2]

  • Chemical Identity

    • ChemBK.[1][2]2-Chloro-3-nitropyridin-4-ol Properties and CAS 629655-23-8.[1][7] Retrieved from .[2]

Technical Monograph: 2-Chloro-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-3-nitropyridin-4-ol , a critical heterocyclic building block in medicinal chemistry. This document is structured to serve researchers and drug development professionals, focusing on synthesis, chemical behavior, and application in kinase inhibitor design.

Chemical Identity & Nomenclature

2-Chloro-3-nitropyridin-4-ol is a tri-substituted pyridine derivative characterized by orthogonal reactivity patterns, making it a "privileged scaffold" for constructing bicyclic heterocycles (e.g., imidazopyridines, pyrrolopyridines).

Core Identifiers
PropertyDetail
IUPAC Name 2-Chloro-3-nitropyridin-4-ol
Preferred Tautomeric Name 2-Chloro-3-nitro-1H-pyridin-4-one
CAS Registry Number 629655-23-8
Molecular Formula C₅H₃ClN₂O₃
Molecular Weight 174.54 g/mol
SMILES OC1=C(N(=O)=O)C(Cl)=NC=C1
Tautomerism: The "Ol" vs. "One" Dichotomy

In solution and solid states, 4-hydroxypyridines exist in dynamic equilibrium with their 4-pyridone tautomers. For this specific compound, the electron-withdrawing nitro group at position 3 increases the acidity of the hydroxyl proton, potentially influencing the equilibrium. However, in polar solvents (DMSO, MeOH) and the solid phase, the pyridone (NH) form is generally dominant due to lattice energy stabilization and solvation effects.

  • Implication for Synthesis: When using this compound as a nucleophile (e.g., alkylation), the reaction can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation), depending on the base and solvent used.

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol 2-Chloro-3-nitropyridin-4-ol (Aromatic Form) Pyridone 2-Chloro-3-nitro-1H-pyridin-4-one (Dominant Tautomer) Pyridinol->Pyridone  K_eq > 1  

Figure 1: Tautomeric equilibrium between the hydroxypyridine and pyridone forms. The pyridone form typically predominates in polar media.

Synthesis & Production

The most robust synthetic route to 2-Chloro-3-nitropyridin-4-ol utilizes regioselective nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloro-3-nitropyridine.

Reaction Mechanism & Regioselectivity

The starting material, 2,4-dichloro-3-nitropyridine, possesses two electrophilic sites (C2 and C4).

  • Activation: Both positions are activated by the ring nitrogen and the electron-withdrawing nitro group at C3.

  • Selectivity: The C4 position is generally more reactive toward nucleophiles (like water or hydroxide) due to the "para-like" activation from the pyridine nitrogen and the specific steric/electronic environment created by the adjacent nitro group. The C2 position is flanked by the ring nitrogen and the nitro group, creating a "pocket" that can sterically hinder the approach of nucleophiles compared to the more exposed C4 position.

Validated Experimental Protocol

Objective: Hydrolysis of 2,4-dichloro-3-nitropyridine to 2-chloro-3-nitropyridin-4-ol.

Reagents:

  • 2,4-Dichloro-3-nitropyridine (1.0 eq)

  • Sodium Acetate (NaOAc) (2.0 - 2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Water/Dioxane mixtures.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2,4-dichloro-3-nitropyridine (e.g., 100 g) and DMF (500 mL).

  • Activation: Add anhydrous Sodium Acetate (102.4 g). The use of acetate acts as a mild base and nucleophile, initially forming an acetoxy intermediate which rapidly hydrolyzes, or buffering the generation of HCl.

  • Reaction: Heat the mixture to 120–125°C . Maintain this temperature for 2–3 hours. Monitor by HPLC/TLC for the disappearance of the starting dichloro species.

  • Work-up:

    • Cool the reaction mass to room temperature (25–30°C).

    • Concentrate the solvent under reduced pressure (vacuum distillation) if DMF is used.

    • Quench the residue with saturated ammonium chloride solution and extract with dichloromethane (DCM) or Ethyl Acetate to remove non-polar impurities (though the product is amphoteric/polar).

    • Alternative Isolation: For high purity, dilute the reaction mixture with water and adjust pH to ~3-4 with dilute HCl to precipitate the pyridone/pyridinol product.

  • Purification: Recrystallize from Toluene or Ethanol/Water if necessary.

  • Yield: Typical yields range from 85% to 95% .

Synthesis Start 2,4-Dichloro-3-nitropyridine (Start Material) Intermediate Meisenheimer Complex (Transition State at C4) Start->Intermediate Nucleophilic Attack (OH-/OAc-) Reagents NaOAc, DMF 120°C, 2-3 hrs Reagents->Start Product 2-Chloro-3-nitropyridin-4-ol (Target) Intermediate->Product Elimination of Cl-

Figure 2: Synthetic pathway illustrating the regioselective hydrolysis at the C4 position.

Applications in Drug Discovery

2-Chloro-3-nitropyridin-4-ol serves as a high-value scaffold because it allows for orthogonal functionalization . Medicinal chemists can modify the molecule sequentially at three distinct positions:

  • C4-OH: Can be alkylated (ether formation) or converted to a leaving group (Cl, Br, OTf) for cross-coupling.

  • C2-Cl: Available for SNAr with amines or Suzuki-Miyaura coupling.

  • C3-NO₂: Precursor to an amine (-NH₂), enabling cyclization reactions.

Case Study: JAK Inhibitor Synthesis (Baricitinib Analogs)

This scaffold is frequently cited in the synthesis of Janus Kinase (JAK) inhibitors. A common workflow involves protecting the C4-hydroxyl group to direct subsequent chemistry to the C2 position.

Workflow:

  • Protection: React 2-chloro-3-nitropyridin-4-ol with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) to form 2-chloro-3-nitro-4-((2-(trimethylsilyl)ethoxy)methoxy)pyridine . This protects the oxygen and improves solubility.

  • SNAr: Displace the C2-chloride with a functionalized amine (e.g., a pyrazole or amine linker).

  • Reduction & Cyclization: Reduce the C3-nitro group to an amine. The resulting diamine (C3-NH₂, C2-NH-R) can be cyclized with orthoformate or phosgene to form imidazopyridines or triazolopyridines .

Key Derivatives
Derivative ClassReaction TypeApplication
4-Alkoxy-2-chloropyridines O-AlkylationBuilding blocks for ether-linked kinase inhibitors.
2-Amino-3-nitropyridin-4-ols SNAr at C2Precursors for Hsp90 or Topoisomerase inhibitors.
Imidazo[4,5-b]pyridines Reduction + CyclizationCore scaffold for various anti-cancer agents.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is limited compared to commercial drugs, it shares hazard profiles with similar nitropyridines.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling Precautions:

    • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust/vapors.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as nitropyridines can be light-sensitive.

References

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PubChem. (2025).[1] 2-Chloro-3-nitropyridine (Related Compound Data). National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 2-Chloro-3-nitropyridin-4-ol

[1]

Executive Summary

2-Chloro-3-nitropyridin-4-ol represents a class of highly functionalized pyridine intermediates where structural identification is complicated by tautomeric equilibria.[1] This guide moves beyond simple spectral listing to provide a structural confirmation strategy . It integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to distinguish this specific isomer from its regioisomers (e.g., 2-chloro-4-nitropyridin-3-ol) and validate its purity during synthesis.[1]

Part 1: Structural Dynamics & Tautomerism

The characterization of 4-hydroxypyridines is frequently misinterpreted due to the pyridinol-pyridone tautomerism .[1] In the solid state and in polar solvents (DMSO, MeOH), the equilibrium strongly favors the 4-pyridone form. This shift is exacerbated by the electron-withdrawing nitro group at C3, which stabilizes the NH tautomer via intramolecular hydrogen bonding or dipole management.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism that dictates the observed spectral signals.

TautomerismPyridinolPyridinol Form(Aromatic OH)Pyridone4-Pyridone Form(NH / C=O)Pyridinol->Pyridone  Proton Transfer  (Favored)SolventPolar Solvent(DMSO-d6 / MeOH)Solvent->PyridoneStabilizes

Figure 1: Tautomeric equilibrium favoring the 4-pyridone species in polar media, significantly altering chemical shifts and vibrational modes.

Part 2: Experimental Synthesis & Isolation

To ensure the spectral data corresponds to the correct entity, the compound is typically isolated via the hydrolysis of 2,4-dichloro-3-nitropyridine . This route avoids the ambiguity of direct nitration of pyridinols, which yields mixed isomers.

Protocol:

  • Starting Material: 2,4-Dichloro-3-nitropyridine (1.0 eq).

  • Hydrolysis: Suspend in aqueous NaOAc or NaOH (2.0 eq) at 0–5°C.

  • Workup: Acidify to pH 3–4 with HCl. The product precipitates as a yellow solid.[1]

  • Purification: Recrystallization from Ethanol/Water (critical for removing the 2-chloro-3-nitropyridine byproduct).[1]

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

In DMSO-d

pyridone

H NMR (400 MHz, DMSO-d

)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Assignment
NH / OH 12.5 – 13.5Broad Singlet-Exchangeable proton (Pyridone NH).[1]
H-6 8.15 – 8.35Doublet5.8 – 6.5Deshielded by adjacent N and NO

.[1]
H-5 6.80 – 7.10Doublet5.8 – 6.5Shielded by adjacent C=O/C-OH.[1]

C NMR (100 MHz, DMSO-d

)
PositionShift (

, ppm)
TypeNotes
C-4 160.0 – 165.0C=O[1]Characteristic of pyridone carbonyl.
C-2 145.0 – 148.0C-ClDeshielded quaternary carbon.[1]
C-6 148.0 – 152.0CHAlpha to Nitrogen.
C-3 132.0 – 136.0C-NO

Quaternary, often low intensity.[1]
C-5 108.0 – 112.0CHHighly shielded beta-carbon.[1]

Expert Insight: If the H-5 signal appears as a triplet or multiplet, suspect contamination with the 2,4-dichloro precursor or regioisomers. The H5-H6 system must appear as two clean doublets (AX system).

Mass Spectrometry (MS)

Mass spectrometry provides the primary validation for the halogen content and the nitro group.

Key Ionization Features (EI/ESI):

  • Molecular Ion (M

    
    ): 
    
    
    174 (for
    
    
    Cl).
  • Isotope Pattern: A distinct 3:1 ratio at

    
     174 and 176 confirms the presence of one Chlorine atom .
    
  • Base Peak: Often observed at

    
     128 (M - NO
    
    
    ) or
    
    
    146 (M - CO).[1]
Fragmentation Pathway

The loss of the nitro group is the primary fragmentation channel, followed by the expulsion of CO, which is diagnostic for the pyridone/phenol structure.

MS_FragmentationM_IonMolecular Ion (M+)m/z 174/176 (3:1)Frag1[M - NO2]+m/z 128/130M_Ion->Frag1- NO2 (46 u)Frag2[M - NO2 - CO]+m/z 100/102Frag1->Frag2- CO (28 u)(Pyridone specific)RingOpenRing Opening / Cl LossFrag2->RingOpenComplex Degradation

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is the fastest method to confirm the tautomeric state (Solid State / KBr Pellet).

Frequency (cm

)
AssignmentDiagnostic Value
3200 – 2800 N-H StretchBroad band indicating pyridone form (vs sharp OH).[1]
1640 – 1670 C=O StretchStrong band; confirms pyridone tautomer.
1530 – 1550 NO

Asym.[1]
Characteristic Nitro stretch.[1][2]
1340 – 1360 NO

Sym.[1]
Characteristic Nitro stretch.[1][2]
700 – 800 C-Cl StretchFingerprint region confirmation.[1]

Part 4: Analytical Workflow

For researchers validating a new batch, follow this logic flow to ensure compound integrity.

WorkflowSampleCrude Product(Yellow Solid)TLCTLC (DCM:MeOH 9:1)Check for 2,4-dichloro SMSample->TLCMS_CheckMS (ESI/EI)Verify m/z 174/176 RatioTLC->MS_CheckIf Single SpotNMR_Check1H NMR (DMSO-d6)Verify H5/H6 DoubletsMS_Check->NMR_CheckIf Cl Pattern CorrectFinalConfirmed Structure:2-Chloro-3-nitropyridin-4-olNMR_Check->FinalIf Integrals Match

Figure 3: Step-by-step validation workflow for quality control.

References

  • Synthesis & Process Chemistry: Process for preparation of nitropyridine derivatives.[1][3] (WO2010089773A2).[1] Establishes the hydrolysis route from 2,4-dichloro-3-nitropyridine.

  • General Pyridine Data: 2-Chloro-3-nitropyridine (Parent Scaffold) Spectral Data. NIST Chemistry WebBook.[1][4]

  • Tautomerism Reference: Keto–Enol and imine–enamine tautomerism of phenacylpyridines. (Discusses general pyridone/pyridinol equilibrium principles).

  • NMR Shift Tables: 1H NMR Chemical Shifts of Pyridines. Chemistry LibreTexts.[1]

Theoretical Studies of 2-Chloro-3-nitropyridin-4-ol: A Computational Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the theoretical characterization of 2-Chloro-3-nitropyridin-4-ol . This guide is structured to serve as a blueprint for computational chemists and medicinal chemists investigating this specific scaffold for drug discovery (e.g., HIV-1 reverse transcriptase inhibitors or fused heterocyclic synthesis).

Executive Summary

2-Chloro-3-nitropyridin-4-ol (CAS: 5470-18-8) represents a high-value "push-pull" heterocyclic scaffold. Its chemical versatility stems from three distinct electronic features: the electrophilic center at C2 (activated by the adjacent ring nitrogen and the electron-withdrawing nitro group), the nucleophilic oxygen at C4, and the sterically demanding nitro group at C3.

Theoretical studies of this molecule are critical for predicting its reactivity in SNAr reactions and understanding its behavior in biological systems. The primary theoretical challenge lies in accurately modeling the prototropic tautomerism (lactam-lactim equilibrium) and the intramolecular hydrogen bonding networks that dictate its conformational stability.

Structural Dynamics & Tautomerism

The most critical aspect of modeling 2-Chloro-3-nitropyridin-4-ol is the equilibrium between the 4-hydroxypyridine (enol/lactim) and 4-pyridone (keto/lactam) forms. Unlike simple pyridines, the C3-nitro group exerts a profound electronic and steric influence that shifts this equilibrium.

The Tautomeric Landscape

Theoretical calculations must account for three primary species:

  • Tautomer A (Lactim): 4-hydroxy form. Aromaticity is preserved.

  • Tautomer B (Lactam/Pyridone): 4-oxo-1H form. Aromaticity is disrupted, but the C=O bond is strong.

  • Rotamers: The C3-NO2 group can rotate, and the C4-OH group can orient syn or anti to the nitro group.

Mechanistic Insight: The electron-withdrawing NO2 group at C3 increases the acidity of the C4-OH proton. Simultaneously, it provides an acceptor oxygen for intramolecular hydrogen bonding.

  • Prediction: In the gas phase, the Lactim (OH) form is often stabilized by an intramolecular O-H···O(nitro) hydrogen bond (forming a pseudo-6-membered ring).

  • Prediction: In polar solvents (DMSO, H2O), the Lactam (NH) form becomes dominant due to its higher dipole moment and better solvation energy.

Visualization of Tautomeric Pathways

The following diagram illustrates the connectivity and logical flow of the tautomerization study.

Tautomerism Lactim Lactim Form (4-Hydroxypyridine) High Aromaticity TS Transition State (Proton Transfer) Lactim->TS Barrier ~35-40 kcal/mol (Gas Phase) HBond_Lactim Intramolecular H-Bond (O-H ... O-NO2) Lactim->HBond_Lactim Lactam Lactam Form (4-Pyridone) High Dipole Moment TS->Lactam Solv_Lactam Solvent Stabilization (Polar Media) Lactam->Solv_Lactam

Figure 1: Tautomeric equilibrium pathways.[1] The transition typically requires a high energy barrier in the gas phase but is catalyzed by protic solvents.

Computational Protocol (Methodology)

To ensure scientific integrity and reproducibility, the following self-validating protocol is recommended for studying this molecule.

Level of Theory
  • Geometry Optimization: DFT/B3LYP or wB97X-D (includes dispersion corrections critical for the NO2...Cl steric clash).

  • Basis Set: 6-311++G(d,p).[2] Diffuse functions (++) are mandatory to describe the lone pairs on the nitro/chloro groups and the anionic character of the oxygen.

  • Solvation Model: IEF-PCM or SMD. Key solvents: Chloroform (non-polar), DMSO (polar aprotic), Water (biological).

Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational workflow.

Workflow Start Input Structure (2-Cl-3-NO2-Py-4-OH) ConfSearch Conformational Search (Rotamers of NO2 & OH) Start->ConfSearch Opt_Gas Geometry Opt (Gas Phase) B3LYP/6-311++G(d,p) ConfSearch->Opt_Gas Lowest Energy Conformers Freq Frequency Calc (Verify Minima, No Imag Freq) Opt_Gas->Freq Solv Solvation (PCM/SMD) Water/DMSO/CHCl3 Freq->Solv If Valid Minima NBO NBO Analysis (Hyperconjugation/Charge) Solv->NBO Electronic Structure Fukui Reactivity Descriptors (Fukui Functions) Solv->Fukui S_NAr Prediction

Figure 2: Computational workflow for the theoretical characterization of nitropyridine derivatives.

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a common pathway for this scaffold.

Frontier Molecular Orbitals (FMO)[3]
  • HOMO: Typically localized on the pyridone oxygen or the ring nitrogen lone pair. Represents the nucleophilic center.

  • LUMO: Typically localized on the pyridine ring carbons, specifically C2 and C6 .

  • Significance: A low HOMO-LUMO gap (soft electrophile) indicates high reactivity toward nucleophiles. The C2-Cl position is the "softest" site for nucleophilic attack due to the activation by the ortho-nitro group.

Molecular Electrostatic Potential (MEP)

The MEP map will reveal:

  • Negative Regions (Red): The Nitro oxygens and the Carbonyl/Hydroxyl oxygen. These are H-bond acceptors.

  • Positive Regions (Blue): The Hydroxyl proton (if Lactim) or NH proton (if Lactam).

  • C2 Carbon: Will appear electron-deficient (light blue/green), confirming its susceptibility to nucleophilic attack (e.g., by amines in drug synthesis).

Quantitative Data Presentation

When reporting results, summarize energetics in a standardized table format:

ParameterLactim (Gas)Lactam (Gas)Lactam (Water)
Total Energy (Hartree) E1E2E3
Relative Energy (kcal/mol) 0.00 (Ref)+ΔE-ΔGsolv
Dipole Moment (Debye) ~2.5~6.0~8.5
HOMO-LUMO Gap (eV) 4.53.83.9

Note: The Lactam form usually possesses a significantly higher dipole moment, stabilizing it in water.

Spectroscopic Profiling

Theoretical studies must provide spectroscopic signatures to aid experimentalists in structure verification.

Vibrational Spectroscopy (IR)
  • ν(O-H): A sharp peak around 3550-3650 cm⁻¹ (free) or broad/red-shifted ~3200 cm⁻¹ if H-bonded to NO2.

  • ν(C=O): In the Lactam form, a strong band at 1640-1680 cm⁻¹.

  • ν(NO2): Symmetric (~1350 cm⁻¹) and asymmetric (~1530 cm⁻¹) stretches. The position of these bands is sensitive to the rotation of the nitro group relative to the ring.

NMR Prediction (GIAO Method)
  • 1H NMR:

    • Lactim: OH proton appears at 10-12 ppm (highly dependent on H-bonding).

    • Lactam: NH proton is typically very broad and downfield (12-14 ppm).

  • 13C NMR:

    • C4 (C-OH): ~160-165 ppm.

    • C4 (C=O): ~175-180 ppm (distinctive shift).

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric fields in the DFT method. Chemical Physics, 55(1), 117-129. Link

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260. Link

  • Szafran, M., & Katrusiak, A. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal. Link

  • PubChem. (2025).[3] 2-Chloro-3-nitropyridine Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Quantum Chemical Profiling of 2-Chloro-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a high-precision computational framework for characterizing 2-Chloro-3-nitropyridin-4-ol , a polyfunctional heterocyclic scaffold critical in kinase inhibitor synthesis. Unlike simple pyridines, this molecule exhibits complex electronic behavior driven by the ortho-nitro effect and lactam-lactim tautomerism .

This document moves beyond standard "black-box" calculations. It provides a causal analysis of why specific functionals and basis sets must be used to capture the intramolecular hydrogen bonding (IMHB) that governs the molecule's reactivity and solubility profiles.

Part 1: Structural Dynamics & Tautomeric Equilibria

The defining feature of 2-Chloro-3-nitropyridin-4-ol is not its static structure, but its dynamic equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. Standard B3LYP calculations often fail here because they underestimate the dispersion forces stabilizing the specific intramolecular hydrogen bond between the 3-nitro group and the 4-substituent.

The Mechanistic Driver: Nitro-Locking

The 3-nitro group is not merely an electron-withdrawing group (EWG); it acts as a conformational lock.

  • In the Enol form: The hydroxyl proton donates to the nitro oxygen (

    
    ).
    
  • In the Keto form: The ring nitrogen proton interacts with the nitro group (

    
    ), though this is geometrically less favorable due to ring strain.
    

Critical Protocol: You must map the Potential Energy Surface (PES) to determine the global minimum. Gas-phase calculations usually favor the pyridone form for unsubstituted systems, but the enol form often stabilizes via the nitro-IMHB in non-polar environments.

Workflow: Tautomer & Conformer Search

The following Graphviz workflow describes the mandatory screening process to ensure the correct starting geometry is used for subsequent reactivity studies.

TautomerSearch Start Input Structure: 2-Chloro-3-nitropyridin-4-ol GenTaut Generate Tautomers (Enol vs. Keto) Start->GenTaut Rotamer Generate Rotamers (NO2 & OH rotation) GenTaut->Rotamer OptGas Geometry Opt (Gas Phase) Level: wB97X-D/6-31G(d) Rotamer->OptGas Freq Frequency Check (NIMAG = 0) OptGas->Freq Freq->Rotamer If Imaginary Freq Solvent Re-optimization in Solvent (SMD) (Water & DMSO) Freq->Solvent If stable Boltz Boltzmann Weighting (ΔG at 298K) Solvent->Boltz End Select Global Minimum for Reactivity Studies Boltz->End

Caption: Workflow for identifying the thermodynamically dominant tautomer. Note the use of dispersion-corrected functionals (wB97X-D) in the optimization step.

Part 2: Computational Methodology Strategy

For this specific scaffold, "standard" DFT methods are insufficient due to the non-covalent interactions (NCI) introduced by the nitro group.

Functional Selection: The Dispersion Necessity

The interaction between the nitro oxygen and the adjacent hydroxyl/amine is governed largely by dispersion and weak electrostatics.

  • Avoid: B3LYP (Standard). It fails to capture medium-range electron correlation, leading to errors in barrier heights for tautomerization.

  • Recommended: wB97X-D or M06-2X . These functionals include dispersion corrections (empirical -D or parameterized) essential for accurate IMHB energies [1].

Basis Set Recommendations
  • Optimization: 6-311+G(d,p) or def2-TZVP. The diffuse functions (+) are non-negotiable because the nitro group and the phenolate/pyridone oxygen possess significant lone-pair electron density that extends away from the nucleus.

  • Single Point Energy: cc-pVQZ (if resources allow) for high-precision thermodynamic cycles (pKa prediction).

Solvation Models
  • SMD (Solvation Model based on Density): Preferred over standard PCM. SMD is parameterized for

    
     calculations, which is critical when predicting the pKa of the 4-OH group—a key parameter for drug formulation [2].
    
Summary of Recommended Parameters
ParameterRecommendationRationale
Functional wB97X-D Captures dispersion forces in Nitro-OH H-bonds.[1]
Basis Set 6-311+G(d,p) Diffuse functions stabilize the electron-rich NO2/Cl groups.
Solvation SMD (Water/DMSO) Essential for tautomeric ratio and pKa accuracy.
Grid Size Ultrafine Prevents imaginary frequencies in low-barrier rotations.

Part 3: Reactivity Mapping (SNAr Prediction)

In drug development, this molecule is a scaffold. The primary reaction of interest is Nucleophilic Aromatic Substitution (SNAr) , typically displacing the Chlorine at C2.

Electronic Activation

The 3-nitro group activates the C2-Cl bond via induction (-I) and resonance (-M). However, the 4-OH group (if deprotonated to


) acts as a strong donor (+M), potentially deactivating the ring.
  • Key Insight: Reactivity is pH-dependent. In basic conditions, the 4-oxide anion renders the ring inert to SNAr.

Descriptor Calculation Protocol

To predict the susceptibility to nucleophilic attack (e.g., by an amine), calculate the Fukui Function (


)  for nucleophilic attack.


Where


 is the electron density. A high 

value at Carbon-2 confirms it as the electrophilic site.

ReactivityFlow Input Optimized Geometry FMO FMO Analysis (LUMO Map) Input->FMO ESP ESP Map Generation (Identify +V regions) Input->ESP NBO NBO Analysis (Orbital overlaps) Input->NBO Decision Predict SNAr Site (C2 vs C6) FMO->Decision LUMO location ESP->Decision Max positive potential NBO->Decision Anomeric effects

Caption: Logic flow for determining the regioselectivity of nucleophilic attack.

Part 4: Spectroscopic Validation

To validate your calculations against experimental QC data, focus on these specific markers.

Infrared (IR) Spectroscopy[1]
  • The Nitro Flag: Look for asymmetric stretching of

    
     around 1530-1550 cm⁻¹ .
    
  • Tautomer Check:

    • Pyridone form:[2][3] Strong

      
       stretch (~1650 cm⁻¹).
      
    • Hydroxypyridine form:[3][4][5] Broad

      
       stretch (3200-3500 cm⁻¹) and aromatic 
      
      
      
      bands.
  • Scaling: Raw DFT frequencies are systematic overestimates. Apply a scaling factor of 0.961 for wB97X-D/6-311+G(d,p) [3].

NMR Prediction (GIAO)

Use the GIAO (Gauge-Including Atomic Orbital) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

  • Shift Calculation:

    
    .
    
  • Diagnostic: The C3 carbon (bearing

    
    ) will show a significant downfield shift (~130-140 ppm) due to the paramagnetic deshielding of the nitro group.
    

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. Link

  • Gaussian, Inc. (2025). Gaussian 16 User Reference: NMR and Magnetic Properties. Link

Sources

Methodological & Application

protocol for nucleophilic aromatic substitution on 2-Chloro-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-nitropyridin-4-ol (also referred to as 2-chloro-4-hydroxy-3-nitropyridine or 2-chloro-3-nitro-4-pyridone) presents a unique "Janus-faced" reactivity profile. While the 3-nitro group strongly activates the ring, the 4-hydroxyl group introduces significant complexity due to tautomerism and acidity.

In basic media (typical for SNAr), the 4-OH group deprotonates to form an oxyanion (pyridin-4-olate) . This anionic species is strongly electron-donating, effectively "poisoning" the ring against nucleophilic attack at the 2-position by raising the LUMO energy. Consequently, direct SNAr on the unprotected substrate is kinetically disfavored and often fails.

This guide details three engineered protocols to overcome this electronic barrier, selected based on the desired regioselectivity (C2 vs. C4 functionalization).

Strategic Analysis & Decision Logic

Before initiating synthesis, the target position must be defined. The presence of the 4-OH group allows for a "switchable" reactivity landscape.

  • Path A (C4-Functionalization): Requires conversion of the 4-OH to a leaving group (Cl). This creates a highly reactive 2,4-dichloro intermediate where C4 is the primary electrophilic site.

  • Path B (C2-Functionalization): Requires O-protection of the 4-OH. Capping the oxygen prevents oxyanion formation, maintaining the activating influence of the 3-nitro group and allowing SNAr at C2.

  • Path C (Direct C2-Attack): Only viable under harsh conditions (neat amine, >120°C) and generally low-yielding due to electronic deactivation.

Workflow Decision Tree

SNAr_Strategy Start Starting Material: 2-Chloro-3-nitropyridin-4-ol Goal Select Target Position Start->Goal PathA Path A: Target C4 (Displace 4-OH) Goal->PathA Functionalize C4 PathB Path B: Target C2 (Displace 2-Cl) Goal->PathB Functionalize C2 StepA1 Activation: POCl3 / PCl5 PathA->StepA1 StepB1 Protection: BnBr / K2CO3 PathB->StepB1 InterA Intermediate: 2,4-Dichloro-3-nitropyridine StepA1->InterA StepA2 S_NAr (Amine/Thiol) InterA->StepA2 ProdA Product: 4-Substituted-2-chloro-3-nitropyridine (Major Isomer) InterA->ProdA C4 is >85% Selective StepA2->ProdA InterB Intermediate: 4-(Benzyloxy)-2-chloro-3-nitropyridine StepB1->InterB StepB2 S_NAr (Amine/Thiol) InterB->StepB2 ProdB Product: 2-Substituted-4-(benzyloxy)-3-nitropyridine StepB2->ProdB

Caption: Decision matrix for functionalizing 2-Chloro-3-nitropyridin-4-ol based on regioselectivity requirements.

Detailed Experimental Protocols

Protocol A: The Activation Route (Targeting C4)

Use this protocol to replace the 4-OH with an amine or thiol.

Mechanism: The 4-OH is converted to a chloride (leaving group). In the resulting 2,4-dichloro-3-nitropyridine, the C4 position is more reactive than C2 (approx. 85:15 ratio) due to steric factors and electronic activation patterns (para-like to the activating nitro group).

Step 1: Deoxychlorination

  • Setup: Charge a round-bottom flask with 2-chloro-3-nitropyridin-4-ol (1.0 equiv).

  • Reagent: Add POCl3 (5–10 equiv) neat. For difficult substrates, add PCl5 (1.0 equiv).

  • Reaction: Heat to reflux (105–110 °C) for 2–4 hours. Monitor by TLC (the polar starting material will disappear; a less polar spot will appear).

  • Workup: Cool to RT. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO3 to pH 7. Extract with DCM or EtOAc.

  • Product: 2,4-Dichloro-3-nitropyridine . (Solid, usually stable).

Step 2: Regioselective SNAr

  • Solvent: Dissolve the intermediate in THF or DMF (0.2 M).

  • Base: Add DIPEA or Et3N (1.2 equiv).

  • Nucleophile: Add the amine (1.0–1.1 equiv) at 0 °C.

  • Reaction: Stir at 0 °C

    
     RT. The reaction is fast due to the dual activation.
    
  • Purification: The major product is the 4-amino-2-chloro-3-nitropyridine .[1][2] The minor C2-isomer can be removed via column chromatography (Hexane/EtOAc).

ParameterConditionRationale
Temperature 0 °C to RTLow temp maximizes regioselectivity for C4.
Stoichiometry 1.05 equiv AmineExcess amine may lead to bis-substitution (displacing C2-Cl as well).
Selectivity ~6:1 to 9:1 (C4:C2)C4 is less sterically hindered than C2 (flanked by N and NO2).
Protocol B: The Protection Route (Targeting C2)

Use this protocol to retain the oxygen at C4 while functionalizing C2.

Mechanism: By masking the 4-OH as a benzyl ether, you prevent oxyanion formation. The pyridine ring remains electron-deficient (activated), allowing the nucleophile to attack the 2-Cl position.

Step 1: O-Protection

  • Reagents: Suspend 2-chloro-3-nitropyridin-4-ol (1.0 equiv) in DMF or Acetonitrile .

  • Base: Add K2CO3 (1.5 equiv).

  • Electrophile: Add Benzyl Bromide (BnBr) (1.1 equiv).

  • Reaction: Heat to 60–80 °C for 4–16 hours.

  • Workup: Dilute with water, filter the precipitate (or extract with EtOAc).

  • Product: 4-(Benzyloxy)-2-chloro-3-nitropyridine .

Step 2: SNAr at C2

  • Solvent: DMSO or DMF (polar aprotic solvents accelerate SNAr).

  • Nucleophile: Add Amine (1.2–1.5 equiv).

  • Base: DIPEA (2.0 equiv).

  • Reaction: Heat to 60–90 °C .

    • Note: This reaction is slower than Protocol A because the alkoxy group is electron-donating (resonance), but the 3-nitro group is powerful enough to drive the reaction at C2.

  • Outcome: Displacement of the 2-Cl to yield 2-amino-4-(benzyloxy)-3-nitropyridine .

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
No Reaction (Direct Method) Formation of 4-oxyanion deactivates the ring.Switch to Protocol B. Protect the OH first.
Bis-Substitution (Protocol A) Too much nucleophile or temp too high.Use exactly 1.0 equiv amine; keep temp < 20 °C.
Wrong Regioisomer (Protocol A) C2 attack instead of C4.Use bulky solvents (t-Amyl alcohol) or lower temp. Note: C4 is generally favored.[3][4]
Hydrolysis of Cl Wet solvents or hydroxide base used.Use anhydrous THF/DMF and amine bases (DIPEA).

References

  • Synthesis of 4-amino-2-chloro-3-nitropyridine via Nitration/Substitution : Google Patents. (2014). "Synthetic method of 4-amino-2-chloro-3-nitropyridine". CN103819398B. Link

  • Regioselectivity of 2,4-Dichloro-3-nitropyridine : Molecules. (2013). "Nitropyridines in the Synthesis of Bioactive Molecules". Molecules, 18(12). Link

  • O-Alkylation of 2-Chloro-3-nitropyridin-4-ol : European Patent. (2010). "1-Substituted 1,2,3,4-Tetrahydro-1,7-Naphthyridin-8-Amine Derivatives". EP2172447. Link

  • Regioselective Control in Pyrimidines (Analogous Chemistry) : Journal of Organic Chemistry. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines". Link

  • BenchChem Application Note : "Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination". Link

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2-Chloro-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the 4-hydroxyl group of 2-chloro-3-nitropyridin-4-ol. This pyridone derivative is a valuable building block in medicinal chemistry and drug discovery, owing to its unique electronic and structural features.[1] Derivatization of the hydroxyl group into ethers and esters allows for the fine-tuning of physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates. This document explores the underlying principles of key derivatization reactions, provides step-by-step experimental protocols for O-alkylation and O-acylation, and discusses the rationale behind the selection of reagents and reaction conditions.

Introduction: The Strategic Importance of Derivatizing 2-Chloro-3-nitropyridin-4-ol

2-Chloro-3-nitropyridin-4-ol is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] The pyridine core, substituted with both an electron-withdrawing chloro and a nitro group, renders the 4-hydroxyl group acidic and susceptible to various chemical transformations.

The derivatization of this hydroxyl group is a key strategy in drug development for several reasons:

  • Modulation of Physicochemical Properties: Conversion of the polar hydroxyl group into less polar ethers or esters can significantly impact a molecule's lipophilicity (LogP), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Prodrug Strategies: Ester derivatives can be designed as prodrugs that are hydrolyzed in vivo to release the active parent compound, potentially improving bioavailability or reducing side effects.

  • Structure-Activity Relationship (SAR) Studies: A library of ether and ester derivatives can be rapidly synthesized to explore the SAR of a lead compound, helping to identify key interactions with biological targets.

This guide will focus on two primary classes of derivatization: O-alkylation to form ethers and O-acylation to form esters.

O-Alkylation of the 4-Hydroxyl Group: Synthesis of 4-Alkoxy-2-chloro-3-nitropyridines

The conversion of the hydroxyl group of 2-chloro-3-nitropyridin-4-ol to an ether is most commonly achieved via the Williamson ether synthesis.[2][3][4][5] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated by deprotonating the hydroxyl group, attacks an alkyl halide.[2][4]

Mechanistic Considerations

The acidity of the 4-hydroxyl group on the electron-deficient pyridine ring facilitates its deprotonation with a suitable base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the corresponding ether.

The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Due to the acidity of the starting material, relatively mild bases such as potassium carbonate or sodium hydride can be employed.

dot graph WilliamsonEtherSynthesis { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; A [label="2-Chloro-3-nitropyridin-4-ol"]; B [label="Base (e.g., K2CO3, NaH)"]; C [label="Pyridinolate Anion"]; D [label="Alkyl Halide (R-X)"]; E [label="4-Alkoxy-2-chloro-3-nitropyridine"]; F [label="Salt (e.g., KX, NaX)"];

} caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of 2-chloro-3-nitropyridin-4-ol using an alkyl halide.

Materials:

  • 2-Chloro-3-nitropyridin-4-ol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridin-4-ol (1.0 eq).

  • Add anhydrous DMF or acetonitrile (approximately 10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (1.5 eq) or carefully add sodium hydride (1.2 eq) in portions at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the pyridinolate anion.

  • Slowly add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.[2]

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-alkoxy-2-chloro-3-nitropyridine.

ParameterRecommended ConditionRationale
Base K₂CO₃ or NaHMild bases are sufficient due to the acidity of the starting material. NaH provides a stronger, non-nucleophilic base for less reactive systems.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.
Temperature 50-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Alkyl Halide Primary > SecondaryTertiary alkyl halides will likely lead to elimination products.[6]

O-Acylation of the 4-Hydroxyl Group: Synthesis of 4-Acyloxy-2-chloro-3-nitropyridines

Esterification of the 4-hydroxyl group can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or through coupling reactions like the Steglich esterification.

Acylation with Acyl Chlorides or Anhydrides

A straightforward method for O-acylation involves the reaction of 2-chloro-3-nitropyridin-4-ol with an acyl chloride or acid anhydride in the presence of a base.[7] Pyridine or a tertiary amine like triethylamine is commonly used to neutralize the HCl or carboxylic acid byproduct.[8] The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

dot graph Acylation { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; A [label="2-Chloro-3-nitropyridin-4-ol"]; B [label="Acyl Chloride (RCOCl) or\nAcid Anhydride ((RCO)2O)"]; C [label="Base (e.g., Pyridine, Et3N)"]; D [label="4-Acyloxy-2-chloro-3-nitropyridine"]; E [label="Byproduct (e.g., Pyridinium HCl, RCOOH)"];

} caption: General O-Acylation Workflow.

Detailed Experimental Protocol: Acylation with an Acyl Chloride

This protocol provides a general procedure for the O-acylation of 2-chloro-3-nitropyridin-4-ol using an acyl chloride.

Materials:

  • 2-Chloro-3-nitropyridin-4-ol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic amount)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-nitropyridin-4-ol (1.0 eq) in anhydrous DCM or THF (approximately 15 mL per gram of starting material).

  • Add pyridine or triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the desired 4-acyloxy-2-chloro-3-nitropyridine.

ParameterRecommended ConditionRationale
Acylating Agent Acyl chloride or Acid anhydrideHighly reactive electrophiles for efficient acylation.
Base Pyridine or TriethylamineNeutralizes the acidic byproduct, driving the reaction to completion.
Catalyst DMAP (catalytic)A hypernucleophilic catalyst that significantly accelerates the acylation reaction.
Solvent Anhydrous DCM or THFAprotic solvents that are inert to the reaction conditions.
Steglich Esterification

For more sensitive substrates or when using carboxylic acids directly, the Steglich esterification is a valuable alternative.[9][10] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP.[9]

Safety and Handling

2-Chloro-3-nitropyridin-4-ol and its derivatives, as well as many of the reagents used in these protocols (e.g., sodium hydride, acyl chlorides, DMF), are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The derivatization of the 4-hydroxyl group of 2-chloro-3-nitropyridin-4-ol is a critical step in the synthesis of novel compounds for drug discovery and other applications. The protocols provided in this guide for O-alkylation and O-acylation offer robust and versatile methods for modifying this key functional group. Careful consideration of the reaction mechanism and the choice of reagents and conditions is essential for achieving high yields and purity of the desired derivatives.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Reynar, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]

  • Gryko, D., & Piechowska, J. (2016). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters, 18(15), 3614–3617.
  • Bakke, J. M. (2002).
  • PubChem. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Zhang, M., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H). Tetrahedron Letters, 57(31), 3467-3470.

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • OCR. (n.d.). Carboxylic Acids, Esters and Acyl Chlorides. Retrieved from [Link]

  • Fujiwara, Y., et al. (2016).
  • MDPI. (2014, March 21). DMAP promoted tandem addition reactions forming substituted tetrahydroxanthones. Retrieved from [Link]

  • Sci-Hub. (n.d.). 2‐Hydroxypyridines as N‐ and O‐Nucleophiles in Organic Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • MDPI. (2024, August 13). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.06 Acylation by Anhydrides and Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
  • PubChem. (n.d.). 4-Chloro-3-nitropyridine. Retrieved from [Link]

Sources

Application Note: Synthesis and Functionalization of 2-Chloro-3-nitropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2-Chloro-3-nitropyridin-4-ol scaffold (also referred to as 2-chloro-4-hydroxy-3-nitropyridine) represents a critical "privileged structure" in modern drug discovery. Its unique substitution pattern offers three distinct vectors for diversification:

  • C4-Hydroxyl: Amenable to alkylation or conversion to a leaving group for core modification.

  • C3-Nitro: A masked amine precursor, essential for forming fused bicyclic systems (e.g., imidazopyridines, pyrido[2,3-b]pyrazines) or hydrogen-bonding motifs.

  • C2-Chloride: A highly reactive site for

    
     displacements, allowing the introduction of solubilizing groups or pharmacophores.
    

This guide details a robust, scalable protocol for synthesizing this scaffold and provides validated methodologies for its downstream functionalization, emphasizing regiocontrol and process safety.

Retrosynthetic Analysis & Logic

The direct nitration of 2-chloro-4-hydroxypyridine is often plagued by poor regioselectivity (yielding mixtures of 3-nitro and 5-nitro isomers) and difficult purification. To ensure Trustworthiness and Reproducibility , this protocol utilizes a Regioselective Hydrolysis approach starting from the symmetric precursor 2,4-dichloro-3-nitropyridine.

Why this Route?
  • Regiocontrol: The C4-position in 2,4-dichloro-3-nitropyridine is significantly more electrophilic than the C2-position due to the para-relationship with the pyridine nitrogen and the ortho-relationship with the electron-withdrawing nitro group.

  • Scalability: Avoids hazardous direct nitration of electron-rich pyridones.

Retrosynthesis cluster_logic Mechanistic Driver Target 2-Chloro-3-nitropyridin-4-ol (Target Scaffold) Intermediate 2,4-Dichloro-3-nitropyridine (Electrophilic Core) Target->Intermediate Regioselective Hydrolysis Starting 2,4-Dihydroxy-3-nitropyridine (Commercial/Synthetic) Intermediate->Starting Deoxychlorination (POCl3) Mech C4 is more susceptible to Nucleophilic Aromatic Substitution (SNAr) than C2 due to electronic activation.

Figure 1: Retrosynthetic strategy leveraging the differential reactivity of C2 and C4 positions.

Core Protocol: Synthesis of 2-Chloro-3-nitropyridin-4-ol[1][2]

Stage 1: Precursor Synthesis (2,4-Dichloro-3-nitropyridine)

Note: If starting material is purchased, skip to Stage 2.

Reagents: 2,4-dihydroxy-3-nitropyridine, Phosphorus Oxychloride (


), Diisopropylethylamine (DIPEA).[1]
  • Setup: Charge a dry round-bottom flask with 2,4-dihydroxy-3-nitropyridine (1.0 equiv).

  • Chlorination: Add

    
     (excess, solvent/reagent) and DIPEA (1.0 equiv) slowly at 0°C.
    
  • Reaction: Heat to 100°C for 4-6 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 10°C and pour onto crushed ice (Exothermic!). Stir vigorously.

  • Isolation: Filter the solid precipitate, wash with chilled water, and dry under vacuum.

    • Checkpoint: Product should be a yellow solid.[2][3]

Stage 2: Regioselective Hydrolysis (The Critical Step)

This step uses Sodium Acetate (NaOAc) to facilitate the displacement of the C4-Cl.

Reagents: 2,4-Dichloro-3-nitropyridine, Sodium Acetate (anhydrous), DMF, Toluene.

Step-by-Step Methodology:

  • Dissolution: In a reaction vessel equipped with a reflux condenser, dissolve 2,4-dichloro-3-nitropyridine (100 g, 0.52 mol) in DMF (500 mL).

  • Reagent Addition: Add Sodium Acetate (102.4 g, 1.25 mol) at 25–30°C.

    • Expert Insight: NaOAc acts as a mild nucleophile, initially forming the unstable 4-acetoxy intermediate which rapidly hydrolyzes to the 4-hydroxy compound under workup conditions, preserving the C2-Cl bond.

  • Heating: Heat the mixture to 120–125°C and maintain for 2 hours.

    • Monitoring: LCMS should show conversion of Starting Material (

      
      ) to Product (
      
      
      
      ).
  • Quenching: Cool the reaction mass to 30–35°C. Add saturated Ammonium Chloride (

    
    ) solution (800 mL) and stir for 45 mins.
    
  • Concentration: Concentrate the mixture under reduced pressure at 65–70°C to remove bulk DMF/water.

  • Extraction: Extract the residue with Dichloromethane (DCM) (

    
     mL).
    
  • Purification (Trituration):

    • Concentrate the organic layer to a thick mass.[4]

    • Add Toluene (1200 mL) to the residue.

    • Stir at 25–30°C for 45 minutes to precipitate the product while keeping impurities in solution.

    • Filter the solid and wash with cold toluene.

  • Drying: Dry under vacuum at 40–45°C.

Yield: ~50-60%.[5] Appearance: Yellow to off-white solid.

Analytical Validation

ParameterSpecificationObservation/Method
Appearance Yellow SolidVisual Inspection
LCMS (ESI+) m/z = 175.0 (M+H)+Consistent with

1H NMR (DMSO-d6)

12.5 (br s, 1H, OH), 8.1 (d, 1H, H6), 7.2 (d, 1H, H5)
Diagnostic doublet coupling confirms 2,3,4-substitution pattern.
Regiochemistry C4-OH vs C2-OHConfirmed by NOE or HMBC (C4-OH correlates with H5/H6; C2-OH would show different pattern).

Functionalization Protocols (Derivatives)

Once the scaffold is secured, it serves as a versatile launchpad. Below are the two primary derivatization pathways.

Pathway A: C2-Functionalization ( )

The C2-chloride is activated by the ring nitrogen and the C3-nitro group.

  • Reagents: Amines (

    
    ), Base (
    
    
    
    or DIPEA), Solvent (THF or DMF).
  • Conditions: Stir at 0°C to RT. (Heating may be required for sterically hindered amines).

  • Mechanism: Addition-Elimination.

  • Note: The C4-OH (or C4-O-alkyl) does not interfere if protected or if the amine is nucleophilic enough to displace C2-Cl preferentially over deprotonating the OH (if free). Recommendation: O-alkylate C4 first if possible.

Pathway B: C4-O-Alkylation

To lock the tautomer in the pyridine form and improve solubility.

  • Reagents: Alkyl Halide (

    
    ), 
    
    
    
    or
    
    
    , DMF/Acetone.
  • Challenge: O- vs N-alkylation competition.

  • Solution: Use Silver Carbonate (

    
    )  in Toluene/Benzene to favor O-alkylation (the "Silver Salt Rule"), or use Mitsunobu conditions with 
    
    
    
    /DIAD and an alcohol.

Workflow cluster_derivatives Divergent Synthesis Scaffold 2-Chloro-3-nitropyridin-4-ol RouteA Route A: C4-Alkylation (Mitsunobu or R-X/Ag2CO3) Scaffold->RouteA Step 1 (Solubility) ProductA 2-Chloro-4-alkoxy-3-nitropyridine RouteA->ProductA RouteB Route B: C2-Amination (SNAr with R-NH2) ProductB 2-Amino-3-nitropyridin-4-ol deriv. RouteB->ProductB ProductA->RouteB Step 2 (Pharmacophore)

Figure 2: Recommended workflow for derivatization. Alkylating C4 first usually simplifies purification and handling.

Troubleshooting & Safety (E-E-A-T)

Common Pitfalls
  • Regioisomer Contamination: If using Route B (direct nitration), you will see ~20-30% of the 5-nitro isomer.

    • Fix: Stick to the hydrolysis of the 2,4-dichloro precursor. It is chemically defined.[1][6][7]

  • Incomplete Hydrolysis: Stopping the reaction too early yields the intermediate 4-acetoxy compound.

    • Fix: Ensure the temperature reaches 120°C and monitor by LCMS for the loss of the acetyl group mass (+42).

  • N-Alkylation: When alkylating the C4-OH, N-alkylation (pyridone formation) is a major byproduct.

    • Fix: Use non-polar solvents (Toluene) and silver salts, or use Mitsunobu conditions which are highly O-selective.

Safety Protocols
  • Energetic Compounds: Nitro-pyridines can be energetic. Do not heat dry solids above 100°C.[1][6]

  • Sensitizers: Halopyridines are potent skin sensitizers. Use double gloving and work in a fume hood.

  • Exotherms: The quenching of

    
     reactions is violently exothermic. Always quench onto ice with slow addition.
    

References

  • Patent Protocol (Hydrolysis)

    • Title: Process for preparation of nitropyridine derivatives.[2][1][3][5][6][8][9][10]

    • Source: WO2010089773A2.
    • URL
  • Precursor Synthesis (Chlorination)

    • Title: Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.[1]

    • Source: US P
    • URL
  • Regioselectivity in Pyridines

    • Title: Reaction of 2-halo-5-nitropyridines with hydroxide ion.
    • Source: J. Org.[8] Chem. (ACS).

    • URL:[Link]

Sources

analytical methods for 2-Chloro-3-nitropyridin-4-ol characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 2-Chloro-3-nitropyridin-4-ol

Executive Summary

This guide outlines the standardized protocol for the analytical characterization of 2-Chloro-3-nitropyridin-4-ol (CAS 629655-23-8).[1][2][3][4] As a critical intermediate in the synthesis of antiviral (HIV integrase inhibitors) and antineoplastic agents, the purity and structural integrity of this scaffold are paramount.[3] This protocol addresses the specific challenges posed by the compound's keto-enol tautomerism and high polarity, providing a self-validating workflow for identity (NMR, MS) and purity (HPLC-PDA) determination.[1][2][3][4]

Chemical Identity & Context

PropertyDetail
IUPAC Name 2-Chloro-3-nitropyridin-4-ol
Common Synonyms 2-chloro-3-nitro-4-hydroxypyridine; 2-chloro-3-nitro-1H-pyridin-4-one
CAS Number 629655-23-8
Molecular Formula

Molecular Weight 174.54 g/mol
Appearance Yellow crystalline solid

Scientific Insight: The characterization of this molecule is complicated by prototropic tautomerism .[2][3] While often drawn as the 4-hydroxypyridine (enol form), in solution (especially polar solvents like DMSO or


) and the solid state, it exists in equilibrium with, or predominantly as, the 4-pyridone (keto form) .[1][3] Analytical methods must account for this to avoid misinterpretation of NMR signals (e.g., NH vs OH) and chromatographic peak tailing.

Physicochemical Profiling: The Tautomerism Challenge

Understanding the equilibrium between the hydroxy-pyridine and pyridone forms is essential for selecting the correct solvent and pH for analysis.[1][2][3][4]

Tautomeric Equilibrium Visualization

Tautomerism Enol Enol Form (4-Hydroxypyridine) Non-polar solvents Keto Keto Form (4-Pyridone) Polar solvents / Solid State Enol->Keto Solvent Polarity (DMSO, MeOH) Anion Common Anion (Deprotonated) Enol->Anion -H+ (Basic pH) Keto->Anion -H+ (Basic pH)

Figure 1: Tautomeric equilibrium dependent on solvent polarity and pH.[1][2][3][4] The keto form (pyridone) typically predominates in the analytical matrices used for this compound.[3]

Implications for Chromatography:

  • Acidity: The compound is acidic (

    
    ).[2][3][4]
    
  • Mobile Phase: Unbuffered neutral mobile phases will lead to split peaks or severe tailing due to partial ionization.[2] Acidic buffering (pH 2-3) is mandatory to suppress ionization and force the neutral keto/enol state for sharp peaks on C18 columns.[2][3][4]

Spectroscopic Identification (The Fingerprint)[3]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended to ensure solubility and stabilize the pyridone tautomer.[1][2][3][4]

Expected


 NMR Data (DMSO-

, 400 MHz):
  • 
     12.0 - 13.5 ppm (Broad s, 1H):  Attributable to the NH (pyridone form) or OH (enol form).[2][3] The broadness and downfield shift indicate strong hydrogen bonding.[2][5]
    
  • 
     7.5 - 7.7 ppm (d, 1H, 
    
    
    
    Hz):
    H-6 proton.[1][2][3][4] Deshielded by the adjacent ring nitrogen.[2]
  • 
     6.2 - 6.4 ppm (d, 1H, 
    
    
    
    Hz):
    H-5 proton.[1][2][3][4] Upfield due to resonance donation from the oxygen at C4.[2]

Critical Quality Attribute (CQA): The coupling constant (


) between H-5 and H-6 is characteristic of vicinal protons on the pyridine ring.[1][2][3][4] A lack of coupling would indicate a regioisomer (e.g., 2-chloro-5-nitropyridin-4-ol).[1][2][3][4]
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the acidic phenol/amide moiety.[2][3]

  • Parent Ion:

    
     at m/z 173.
    
  • Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (

    
     vs 
    
    
    
    ) confirms the mono-chloro substitution.[2][3]
    • m/z 173 (100%)[2][3]

    • m/z 175 (~32%)[2][3]

Chromatographic Purity Protocol (HPLC-UV)

This method separates the target compound from common synthetic impurities: 2,4-dichloro-3-nitropyridine (starting material) and 2-chloro-4-aminopyridines (reduction byproducts).[1][2][3][4]

Instrument Parameters
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3][4]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (aromatic ring) and 330 nm (nitro-conjugation)
Injection Vol 5

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities elute)
12.090Linear Gradient
15.090Wash
15.15Re-equilibration
20.05End

Method Validation Logic:

  • Retention Time: The target (polar, H-bond donor) will elute early-to-mid gradient (approx. 6-8 min).[1][2][3][4]

  • Starting Material: The dichloro precursor is significantly less polar and will elute later (approx. 11-13 min).[2][3]

  • Resolution: The acidic mobile phase ensures the 4-OH group remains protonated, preventing peak tailing and ensuring resolution from potential regioisomers.[2][3]

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Weigh 5.0 mg of 2-Chloro-3-nitropyridin-4-ol into a 20 mL amber glass vial (light sensitive).

  • Add 10.0 mL of Acetonitrile:Water (50:50).

  • Sonicate for 5 minutes until fully dissolved.

  • Filter through a 0.22

    
     PTFE  syringe filter into an HPLC vial.
    
Step 2: System Suitability Test (SST)

Before running unknown samples, inject a standard mixture containing the target and the starting material (2,4-dichloro-3-nitropyridine).[1][2][3][4]

  • Requirement: Resolution (

    
    ) between peaks > 2.0.
    
  • Requirement: Tailing Factor (

    
    ) for the target peak < 1.5.[2][3]
    
Step 3: Data Analysis
  • Integrate all peaks > 0.05% area.[2][3]

  • Calculate purity using the Area Normalization method:

    
    [3]
    
  • Check the UV spectrum of the main peak (using PDA) for homogeneity (Peak Purity Check).

Analytical Workflow Diagram

Workflow cluster_ID Structural ID cluster_Purity Purity Analysis Start Crude Sample (2-Chloro-3-nitropyridin-4-ol) Solubility Solubility Check (DMSO/MeCN) Start->Solubility NMR 1H NMR (DMSO-d6) Confirm Pyridone Tautomer Solubility->NMR MS LC-MS (ESI-) Confirm m/z 173 & Cl Pattern Solubility->MS HPLC HPLC-UV (C18, Acidic MP) Detect Regioisomers/Precursors Solubility->HPLC Data Data Processing Area % & Peak Purity HPLC->Data

Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.

References

  • Katritzky, A. R., et al. (2002). Tautomerism of Heterocycles: Pyridones and Hydroxypyridines. Arkivoc, 2002(xi), 198-215.[1] (General reference on pyridone tautomerism mechanisms).

  • PubChem. (2024).[2] Compound Summary: 2-Chloro-3-nitropyridine (Related Scaffold).[1][2][3][4] Retrieved from [Link][3]

Sources

purification of 2-Chloro-3-nitropyridin-4-ol by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Purification of 2-Chloro-3-nitropyridin-4-ol via Recrystallization

Abstract

This application note details a robust protocol for the purification of 2-Chloro-3-nitropyridin-4-ol (CAS: 629655-23-8), a critical intermediate in the synthesis of antiviral agents and kinase inhibitors.[1] Unlike simple pyridine derivatives, this compound exhibits significant tautomeric character (hydroxy-pyridone equilibrium), creating unique solubility challenges.[1] This guide moves beyond generic methods, employing a polarity-driven anti-solvent slurry followed by a protic-solvent recrystallization to achieve >98% purity.[1]

Introduction & Chemical Context

2-Chloro-3-nitropyridin-4-ol is frequently synthesized via the selective hydrolysis of 2,4-dichloro-3-nitropyridine .[1] The primary challenge in its purification is separating the target 4-hydroxy compound from the unreacted 2,4-dichloro starting material and the isomeric 2-chloro-4-nitropyridin-3-ol by-products.[1]

  • Target Compound: 2-Chloro-3-nitropyridin-4-ol[1][2][3][4][5][6]

  • Key Impurity: 2,4-Dichloro-3-nitropyridine (Starting Material)[1]

  • Physicochemical Driver: The introduction of the hydroxyl group at the 4-position dramatically increases polarity compared to the dichloro precursor.[1] We exploit this by using non-polar solvents to wash away impurities, followed by polar solvents for recrystallization.[1]

Pre-Purification Strategy: The Toluene Slurry

Before recrystallization, a "slurry wash" is critical.[1] Direct recrystallization of the crude mass often traps the non-polar starting material within the crystal lattice.[1]

Mechanism:

  • Toluene acts as a selective solvent.[1] It dissolves the lipophilic 2,4-dichloro-3-nitropyridine (starting material) but acts as an anti-solvent for the polar 2-Chloro-3-nitropyridin-4-ol (product).[1]

  • Protocol: Suspend the crude dried solid in Toluene (10 volumes). Stir vigorously at 25–30°C for 45 minutes. Filter and wash with cold toluene.[1] This step typically raises purity from ~85% to ~95% before recrystallization.[1]

Recrystallization Protocol

Solvent System Selection
  • Primary Solvent: Ethanol (95%) or Acetonitrile.[1]

  • Anti-Solvent (Optional): Water.[1][7]

  • Rationale: The compound exists in equilibrium with its pyridone tautomer (2-chloro-3-nitro-1H-pyridin-4-one), necessitating a polar protic solvent to disrupt intermolecular hydrogen bonding and ensure complete dissolution.[1]

Step-by-Step Procedure

Materials:

  • Crude 2-Chloro-3-nitropyridin-4-ol (post-toluene wash)[1]

  • Solvent: Ethanol (95%)[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[1]

Protocol:

  • Dissolution:

    • Place 10.0 g of the crude solid into a round-bottom flask.

    • Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).[1] Start with 50 mL (5 vol) and add in 10 mL increments.

    • Target: Complete dissolution should occur between 8–12 volumes of solvent.[1]

    • Note: If a small amount of dark, insoluble material remains after 15 volumes, filter hot (hot filtration) to remove inorganic salts or char.[1]

  • Crystallization:

    • Remove the heat source and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours. Do not rapid cool in an ice bath immediately; this traps impurities.[1]

    • Once the solution reaches room temperature and crystals have formed, cool further to 0–5°C in an ice bath for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.[1]

    • Wash: Wash the filter cake with cold Ethanol (0°C, 2 x 10 mL).

    • Drying: Dry the solid in a vacuum oven at 45–50°C for 6 hours.

  • Yield & Specifications:

    • Typical Recovery: 70–80% (recrystallization step).[1]

    • Appearance: Yellow to off-white crystalline solid.[1]

    • Melting Point: Expect >200°C (Literature varies; verify against standard).

Process Visualization (Workflow)

PurificationProcess Start Crude Reaction Mass (Contains 2,4-dichloro impurity) TolueneWash Step 1: Toluene Slurry (25-30°C, 45 mins) Start->TolueneWash Filtration1 Filtration TolueneWash->Filtration1 Filtrate1 Filtrate: Contains Impurities (Discard) Filtration1->Filtrate1 SolidCake Solid Cake: Semi-Pure Product Filtration1->SolidCake Retain Solid Recryst Step 2: Recrystallization Solvent: Ethanol (95%) Heat to Reflux -> Slow Cool SolidCake->Recryst Filtration2 Filtration & Cold Wash Recryst->Filtration2 FinalProduct Final Product: 2-Chloro-3-nitropyridin-4-ol (>98% Purity) Filtration2->FinalProduct

Figure 1: Purification workflow emphasizing the polarity-based separation of the lipophilic starting material followed by polishing recrystallization.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Recovery (<50%) Product too soluble in Ethanol.[1]Switch to Ethanol/Water (1:1) or reduce solvent volume.
Product is Oily/Sticky Impurities lowering melting point.[1]Re-do Toluene Slurry step vigorously.[1] Ensure crude is dry before recrystallization.[1]
Color is Dark Brown Oxidation by-products.[1]Perform a Hot Filtration with activated charcoal (5 wt%) during the dissolution step.[1]
Insoluble Matter Inorganic salts (NaCl/KCl).[1]These will not dissolve in Ethanol.[1] Filter them out while the solution is hot.[1]

Safety & Handling

  • Hazard Class: 2-Chloro-3-nitropyridin-4-ol is a nitro-pyridine derivative.[1] It acts as a skin and eye irritant and potential sensitizer.[1][8]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable.[1] Do not heat the dry solid above its melting point unnecessarily.

References

  • Syngenta Participations AG. (2001).[1] Process for the preparation of 2-chloro-3-hydroxy pyridine.[1] EP0939079B1.[1][9] European Patent Office.[1][9]

  • Lupin Ltd. (2010).[1] Process for preparation of nitropyridine derivatives.[1][5][8][10] WO2010089773A2.[1] World Intellectual Property Organization.[1] (Describes the synthesis and Toluene wash isolation method).

  • ChemicalBook. (2024).[1] 2-Chloro-3-nitropyridine Product Properties and Synthesis. (General properties of the analog class).

Sources

Troubleshooting & Optimization

regioselectivity issues in reactions of 2-Chloro-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Reactivity Profiles Reference ID: PYR-NIT-CL-04[1]

Executive Summary

You are working with 2-chloro-3-nitropyridin-4-ol (also known as 2-chloro-3-nitro-4-pyridone).[1][2] This scaffold is a "privileged structure" in kinase inhibitor discovery but presents three distinct regioselectivity challenges:

  • Tautomeric Ambiguity: Competition between N-alkylation and O-alkylation.[1]

  • SNAr Competition: If activated to the 2,4-dichloro species, nucleophiles must discriminate between the C2 and C4 positions.[1]

  • Chemoselective Reduction: Reducing the C3-nitro group without dehalogenating the C2-chloride.[1]

This guide treats your experimental issues as "Support Tickets" with actionable resolutions.

Ticket #001: N- vs. O-Alkylation Selectivity

User Issue: "I am trying to attach an alkyl group to the 4-position, but I'm getting a mixture of the N-alkyl pyridone and the O-alkyl pyridine ether."

Technical Diagnosis

The starting material exists in a tautomeric equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic but stable) forms.[1] The C3-nitro group increases the acidity of the N-H/O-H, making the anion highly delocalized.

  • N-Alkylation (Thermodynamic): Favored by polar aprotic solvents and "hard" bases (e.g., alkali carbonates) due to the greater stability of the resulting C=O bond in the pyridone.[1]

  • O-Alkylation (Kinetic/Silver Effect): Favored by silver salts (which coordinate the nitrogen lone pair, blocking it) or under specific Mitsunobu conditions.[1]

Resolution Protocol
Target ProductRecommended ConditionsMechanism Note
N-Alkyl Pyridone Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)Solvent: DMF or NMPTemp: 60–80 °CThe high dielectric constant of DMF dissociates the ion pair, favoring attack by the softer Nitrogen center.[1]
O-Alkyl Pyridine Reagent: Ag₂CO₃ (1.5 equiv) + Alkyl HalideSolvent: Toluene or BenzeneTemp: RefluxSilver coordinates the ring Nitrogen, forcing alkylation at the Oxygen.[1]
O-Alkyl Pyridine Method: Mitsunobu (PPh₃, DIAD, ROH)Solvent: THFTemp: 0 °C to RTDirect dehydration favors O-alkylation if steric hindrance at Nitrogen is high.[1]
Visual Workflow: Alkylation Pathways

Alkylation Start 2-Chloro-3-nitropyridin-4-ol (Tautomeric Mix) ConditionN Cond A: K2CO3, DMF (Thermodynamic) Start->ConditionN ConditionO Cond B: Ag2CO3, Toluene (Kinetic/Coordination) Start->ConditionO ProdN N-Alkyl Pyridone (Major) ConditionN->ProdN N-attack ProdO O-Alkyl Pyridine (Major) ConditionO->ProdO O-attack

Caption: Divergent alkylation pathways controlled by solvent polarity and cation coordination.

Ticket #002: SNAr Regioselectivity (C2 vs. C4)

User Issue: "I converted the 4-OH to a chloride to make 2,4-dichloro-3-nitropyridine. When I add an amine, I can't control which chloride is displaced."

Technical Diagnosis

Once you generate 2,4-dichloro-3-nitropyridine (using POCl₃), you have two electrophilic sites activated by the C3-nitro group.[1]

  • C4 Position: Para to the ring nitrogen and ortho to the nitro group.[1] It is generally more reactive toward amines due to less steric hindrance (C2 is flanked by the ring N and the NO2).[1]

  • C2 Position: Ortho to the ring nitrogen and ortho to the nitro group.[1] While electronically very deficient, the steric bulk of the adjacent C3-nitro group often retards attack here compared to C4.

Optimization Guide

Step 1: Activation (Synthesis of the Dichloro Intermediate)

  • Reagent: POCl₃ (neat or with PCl₅).[1]

  • Additive: DIPEA (1.0 equiv) can suppress side reactions.[1]

  • Note: The product, 2,4-dichloro-3-nitropyridine, is volatile and a potent skin irritant.[1]

Step 2: Nucleophilic Displacement (The Decision Tree)

Desired SubstitutionProtocol Strategy
C4-Amino Product Standard SNAr: Add amine (1.0 equiv) in THF or DCM at -78 °C to 0 °C . Why: Kinetic control favors the less hindered C4 position.[1]
C2-Amino Product Difficult Direct Route. Strategy: Requires blocking C4 (e.g., using the 4-OMe analog) or forcing conditions (high temp) which usually results in bis-substitution.[1]
Bis-Amino Product Excess Amine: Heat to >60 °C. Both chlorines will be displaced (C4 first, then C2).[1]
Visual Workflow: SNAr Selectivity

SNAr Intermediate 2,4-Dichloro-3-nitropyridine Reagent Nucleophile (R-NH2) 1.0 Equiv, Low Temp Intermediate->Reagent C4_Path Path A: C4 Attack (Less Steric Hindrance) Reagent->C4_Path C2_Path Path B: C2 Attack (Sterically Congested) Reagent->C2_Path High T only Product4 4-Amino-2-chloro-3-nitropyridine (MAJOR PRODUCT) C4_Path->Product4 Product2 2-Amino-4-chloro-3-nitropyridine (MINOR/TRACE) C2_Path->Product2

Caption: Regioselectivity in 2,4-dichloro-3-nitropyridine favors C4 displacement due to steric factors imposed by the C3-nitro group.[1]

Ticket #003: Nitro Reduction without Dehalogenation

User Issue: "I need to reduce the nitro group to an amine to close a ring, but my C2-chlorine keeps falling off (hydrodehalogenation)."

Technical Diagnosis

Standard catalytic hydrogenation (H₂/Pd-C) is non-selective for halogenated nitro-pyridines.[1] The electron-deficient ring facilitates the oxidative addition of Pd into the C-Cl bond, leading to dechlorination.[1]

Recommended Protocols

Option A: Iron/Acetic Acid (Robust) [1]

  • Protocol: Dissolve substrate in AcOH/EtOH (1:1). Add Fe powder (5 equiv).[1] Heat to 60 °C for 1-2 hours.

  • Advantage: Completely chemoselective; leaves C-Cl and C-O bonds intact.[1]

  • Workup: Filter through Celite to remove iron sludge.[1]

Option B: Stannous Chloride (SnCl₂) [1]

  • Protocol: SnCl₂·2H₂O (5 equiv) in EtOH or EtOAc at 70 °C.

  • Advantage: Homogeneous reaction, good for small scales.[1]

  • Disadvantage: Tin waste disposal; workup requires basic wash to break tin emulsions.[1]

Option C: Sulfided Platinum (Pt/C-S) [1]

  • Protocol: H₂ (1 atm), Pt/C (sulfided), EtOAc.

  • Advantage: If catalytic hydrogenation is mandatory, the sulfur poisons the catalyst enough to prevent C-Cl insertion while allowing NO₂ reduction.[1]

Frequently Asked Questions (FAQ)

Q: Can I do a Suzuki coupling on the starting material directly? A: Generally, no.[1] The free OH/NH is acidic and poisons Pd catalysts.[1] You must protect the oxygen (as O-Me or O-Bn) or convert it to the chloride (2,4-dichloro) before attempting cross-coupling.[1] If you make the 2,4-dichloro species, Suzuki coupling usually occurs at C2 first if the C4 position is not substituted, but if you have already put an amine at C4, the C2-Cl is primed for Suzuki coupling.[1]

Q: Why is my yield low when making 2,4-dichloro-3-nitropyridine? A: This intermediate is prone to hydrolysis and sublimation.[1]

  • Fix: Quench the POCl₃ reaction onto ice very slowly to avoid overheating (which hydrolyzes the C4-Cl back to OH). Extract immediately. Do not dry under high vacuum for extended periods as the product may sublime.[1]

References
  • Regioselectivity in Pyrimidine/Pyridine SNAr

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:J. Org.[1][3] Chem. / NIH PubMed[1]

    • Context: Establishes that C4 is the electronic/steric preference in analogous 2,4-dichloro-nitro systems.
    • URL:[Link]

  • Alkylation of Pyridones

    • Title: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones.[1][3]

    • Source:J. Org.[1][3] Chem. (via Organic Chemistry Portal)[1]

    • Context: Discusses the thermodynamic preference for N-alkyl
    • URL:[Link]

  • Compound Properties & Safety

    • Title: 2-Chloro-3-nitropyridine PubChem Record.[1]

    • Source: NIH PubChem[1]

    • Context: Physical properties and safety data for the core scaffold.[1][4]

    • URL:[Link][1]

  • General Pyridine Reactivity

    • Title: Nucleophilic Substitution of 2,4-Dichloro-5-nitropyrimidine (Analogous Chemistry).
    • Source: BenchChem Technical Guides[1]

    • Context: Comparative guide for regioselective amin

Sources

Technical Support Center: Synthesis of 2-Chloro-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: SYN-2C3N4OH Topic: Troubleshooting Synthesis, Purification, and Characterization Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Strategic Workflow

The synthesis of 2-Chloro-3-nitropyridin-4-ol (also referred to as 2-chloro-4-hydroxy-3-nitropyridine or 2-chloro-3-nitro-4-pyridone) presents a classic regioselectivity challenge in heterocyclic chemistry.[1] The presence of the electron-withdrawing nitro group at C3 and the chlorine at C2 creates a "push-pull" electronic system that complicates nucleophilic aromatic substitution (


) and electrophilic aromatic substitution (EAS).

Our technical data suggests two primary synthetic routes. Route A (Hydrolysis) is currently the industry "Gold Standard" for purity and scalability, while Route B (Nitration) is a legacy method often plagued by isomer contamination.

Decision Matrix: Selecting Your Route

SynthesisRoutes Start Target: 2-Chloro-3-nitropyridin-4-ol Decision Starting Material Availability? Start->Decision RouteA Route A: Hydrolysis (Start: 2,4-Dichloro-3-nitropyridine) Decision->RouteA Commercial Source Available RouteB Route B: Nitration (Start: 2-Chloro-4-hydroxypyridine) Decision->RouteB Legacy/In-house Stock ProcessA Selective Hydrolysis (S_NAr) Reagent: NaOAc or NaOH Issue: Regiocontrol (C4 vs C2) RouteA->ProcessA ProcessB Electrophilic Nitration Reagent: HNO3/H2SO4 Issue: 3-Nitro vs 5-Nitro Isomers RouteB->ProcessB ResultA High Purity Product (Recommended) ProcessA->ResultA ResultB Mixture Requires Chromatography (Not Recommended) ProcessB->ResultB

Figure 1: Strategic selection of synthetic pathway. Route A is preferred for avoiding difficult isomer separations.

Part 1: The Hydrolysis Route (Recommended)

Protocol Basis: Selective


 of 2,4-dichloro-3-nitropyridine.[2]
Mechanism:  The nitro group at C3 activates both C2 and C4 chlorines.[1] However, under controlled basic conditions, the C4 position is more susceptible to nucleophilic attack by hydroxide/acetate due to the para-like resonance contribution relative to the ring nitrogen, despite the steric crowding of the adjacent nitro group [1].
Core Protocol
  • Dissolution: Dissolve 2,4-dichloro-3-nitropyridine in DMF (or Methanol).

  • Reagent Addition: Add Sodium Acetate (NaOAc) or controlled NaOH.

  • Reaction: Heat to 120°C (DMF) or Reflux (MeOH) for 2–4 hours.

  • Quench: Cool to 30°C and pour into ice water/saturated NH4Cl.

  • Isolation: Acidify to pH 3–4 to precipitate the product.

Troubleshooting Guide: Hydrolysis Issues

Q: Why am I seeing a significant amount of 2-hydroxy-4-chloro-3-nitropyridine (wrong isomer)?

  • Cause: This is a "Over-Hydrolysis" or "Wrong-Attack" issue.[1] While C4 is kinetically favored, C2 is also activated. Using strong bases (like NaOH) at high temperatures without stoichiometric control increases the risk of attacking the C2 chlorine.

  • Solution: Switch to a milder base like Sodium Acetate (NaOAc) . Acetate acts as a nucleophile to form the intermediate acetoxy-pyridine, which then hydrolyzes in situ to the hydroxyl. This two-step mechanism improves regioselectivity toward the C4 position [1].

Q: My yield is low, and the reaction mixture is black/tarry.

  • Cause: Thermal decomposition of the nitro-pyridine.[1] Nitro-pyridines are thermally sensitive.

  • Solution:

    • Limit temperature to 120°C.

    • Ensure inert atmosphere (

      
      ) to prevent oxidative degradation.
      
    • Check your DMF: If your DMF contains dimethylamine (impurity), you will get the

      
       amination product (2-chloro-4-(dimethylamino)-3-nitropyridine) instead of the alcohol. Use fresh, anhydrous DMF.
      

Q: The product won't precipitate upon acidification.

  • Cause: The product is amphoteric (pyridinol/pyridone) and has significant water solubility, especially if the ionic strength is low.

  • Solution:

    • Adjust pH strictly to the isoelectric point (approx pH 3.0–3.5).

    • Saturate the aqueous phase with NaCl (salting out).

    • Perform multiple extractions with Ethyl Acetate or DCM if precipitation fails.

Part 2: The Nitration Route (Legacy)

Protocol Basis: Electrophilic Aromatic Substitution (EAS) on 2-chloro-4-hydroxypyridine.[1]

Troubleshooting Guide: Nitration Issues

Q: I have a mixture of two isomers by TLC/NMR. Which is which?

  • Analysis: Nitration of 2-chloro-4-hydroxypyridine yields both the 3-nitro (target) and 5-nitro (impurity) isomers.[1]

    • Mechanism:[1][3][4][5] The OH group directs ortho (positions 3 and 5). Position 3 is sandwiched between Cl and OH (sterically crowded). Position 5 is less hindered.

  • Solution: You cannot easily fix the reaction selectivity. You must separate them.

    • Recrystallization: The 3-nitro isomer often forms intramolecular Hydrogen bonds (between Nitro O and Hydroxyl H), changing its solubility profile compared to the 5-nitro isomer. Try recrystallization from Ethanol/Water (75:25).

Q: The reaction exothermed violently.

  • Safety Alert: Nitration of activated pyridines is energetic.[1]

  • Control: Add the substrate to the H2SO4 before adding HNO3.[1] Maintain temperature <10°C during addition. Do not scale up without calorimetry data.

Part 3: Analytical & Characterization (The Tautomer Trap)

Users frequently report that their NMR data "does not match the literature" or shows "broad, disappearing protons." This is due to Pyridinol-Pyridone Tautomerism .

Understanding the Equilibrium

Tautomerism Pyridinol Pyridinol Form (Aromatic, OH at C4) Pyridone Pyridone Form (Keto, NH at N1) Pyridinol->Pyridone Solvent Dependent (Polar solvents favor Pyridone)

Figure 2: The equilibrium shifts based on solvent polarity. In DMSO-d6, the Pyridone form often dominates.

Analytical Data Reference Table
FeaturePyridinol Form (CDCl3)Pyridone Form (DMSO-d6)Troubleshooting Note
C4 Carbon ~160-165 ppm (C-OH)~170-176 ppm (C=O)Look for the downfield shift in DMSO indicating ketone character.[1]
Proton (OH/NH) Broad singlet (variable)~12-13 ppm (Broad)Often invisible if water is present in the solvent (D-exchange).
Coupling Distinct aromatic couplingC5-H and C6-H coupling changes

-values change as bond orders shift from aromatic to amide-like.[1]

Q: My Mass Spec (LC-MS) shows a split peak.

  • Answer: This is likely chromatographic separation of the tautomers if your gradient is acidic/neutral, or simply an artifact. The mass (

    
    ) will be identical (m/z ~175 for Cl-35). Rely on NMR for structural confirmation.
    

Part 4: Safety & Handling

Critical Warning:

  • 2,4-Dichloro-3-nitropyridine is a potent skin sensitizer and lachrymator.[1] Handle only in a fume hood.

  • Energetics: Nitro-pyridines with halogen substituents can be shock-sensitive or thermally unstable.[1] Do not distill the final product at high vacuum/high heat (>150°C) without DSC testing.

References

  • Process for preparation of nitropyridine derivatives. (2010). World Intellectual Property Organization, WO2010089773A2.

    • Source for Route A (Hydrolysis)
  • Synthesis of 2-chloro-3-nitropyridine. (2023). GuideChem Technical Reference.

    • Source for general properties and nitration p
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones. (2010). National Institutes of Health (NIH).

    • Source for mechanistic insight into zwitterionic hydrolysis r
  • 2,4-Dichloro-3-nitropyridine Safety Data. (2025). ChemicalBook.[1]

    • Source for safety and physical property data.[1]

Sources

catalyst selection for cross-coupling with 2-Chloro-3-nitropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling 2-Chloro-3-nitropyridin-4-ol

Case ID: #PYR-NO2-OH-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Subject: Catalyst Selection & Troubleshooting for 2-Chloro-3-nitropyridin-4-ol[1]

Executive Summary: The "Perfect Storm" Substrate

You are working with 2-Chloro-3-nitropyridin-4-ol .[1] From a catalysis perspective, this is a "Red Flag" substrate. You are fighting three simultaneous mechanisms that conspire to kill your reaction:

  • Catalyst Poisoning (The 4-OH): The C4-hydroxyl group tautomerizes to the pyridone form (C=O), which binds tightly to Palladium (Pd), arresting the catalytic cycle.

  • Steric Wall (The 3-NO₂): The nitro group at C3 creates significant steric hindrance for the incoming Pd-complex at the C2 position.[1]

  • Electronic Competition (SₙAr vs. Coupling): The electron-deficient nature of the ring (Pyridine + Nitro) makes the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), leading to background side-reactions with bases or nucleophiles, bypassing the metal cycle entirely.

This guide provides the "Best Practice" workflows to navigate these challenges.

Part 1: Strategic Decision Tree (Start Here)

Before selecting a catalyst, you must decide on a protection strategy.[2] Direct coupling on the free alcohol is possible but highly prone to failure.

ProtectionStrategy Start Substrate: 2-Chloro-3-nitropyridin-4-ol Decision Can you protect the C4-OH? Start->Decision Yes Yes (Recommended) Decision->Yes Preferred No No (High Risk) Decision->No If necessary PathA Convert to Triflate (OTf) (Couples at C4) Yes->PathA Targeting C4 PathB Protect as Benzyl/Methyl Ether (Couples at C2) Yes->PathB Targeting C2 PathC Direct Coupling Requires specialized ligands No->PathC ResultA Product: 4-Substituted Pyridine PathA->ResultA ResultB Product: 2-Substituted Pyridine PathB->ResultB ResultC Likely Outcome: Low Yield / Pd Black PathC->ResultC

Figure 1: Decision matrix for substrate modification prior to catalysis.

Part 2: Recommended Protocols

Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Coupling at C2-Cl while tolerating the Nitro group.

The Challenge: Standard catalysts like Pd(PPh₃)₄ will fail due to the steric bulk of the nitro group and the electron-poor nature of the ring. You need a ligand that is electron-rich (to facilitate oxidative addition into the unreactive C-Cl bond) and bulky (to drive reductive elimination).[3]

Recommended System: Pd₂(dba)₃ + XPhos or SPhos

ComponentRecommendationTechnical Rationale
Pre-Catalyst Pd₂(dba)₃ (1–2 mol%)Provides a clean source of Pd(0) without generating inhibiting phosphine oxides.[1]
Ligand XPhos (2–4 mol%)The biaryl backbone protects the Pd center from the nitro group's sterics, while the alkyl phosphines boost electron density for oxidative addition [1].
Base K₃PO₄ (3.0 equiv)Crucial: Weak, anhydrous bases prevent SₙAr side reactions. Avoid hydroxides (NaOH/KOH) or alkoxides (NaOtBu).[1]
Solvent 1,4-Dioxane / Water (10:1)A small amount of water is necessary for the boronic acid transmetallation cycle, but keep it minimal to suppress hydrolysis.
Temperature 80–100 °C High temperature is required to overcome the activation energy of the hindered C-Cl bond.[1]

Step-by-Step Protocol:

  • Charge a reaction vial with 2-chloro-3-nitropyridin-4-ol (protected form preferred), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).

  • Seal and purge with Argon for 5 minutes (Oxygen kills this catalyst).

  • Add degassed 1,4-Dioxane via syringe.[1]

  • Heat to 100 °C for 4–12 hours.

  • QC Check: If the reaction turns black immediately (Pd precipitation), your solvent was not degassed enough, or the free -OH is poisoning the catalyst.

Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Amination at C2-Cl.[1]

The Challenge: Amines are nucleophiles.[1] With a nitro-pyridine, the amine will try to attack the C2-Cl directly (SₙAr) without the catalyst. However, SₙAr is often slow or low-yielding for complex amines.

Recommended System: BrettPhos Pd G3 or RuPhos Pd G3

ComponentRecommendationTechnical Rationale
Catalyst BrettPhos Pd G3 (2–5 mol%)The "Gold Standard" for primary amines and pyridines. The precatalyst (G3) ensures rapid activation [2].
Base Cs₂CO₃ (2.0 equiv)Critical: Do NOT use NaOtBu. Strong alkoxide bases will attack the nitro-pyridine ring or cause reduction. Cesium Carbonate is mild but effective.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol helps solubilize the base and stabilizes the polar transition state.[1]
Temperature 90 °C --

Part 3: Troubleshooting Guide (FAQs)

Q1: My reaction turns black instantly and I get no product. Why?

Diagnosis: "Pd Black" formation indicates the catalyst has decomposed before entering the cycle.[1]

  • Cause 1 (Most Likely): The free C4-OH is coordinating to the Pd(II) intermediate, forming a stable "off-cycle" resting state that eventually collapses to Pd metal.

  • Solution: Protect the OH as a Benzyl ether (Bn) or Methyl ether (OMe). If you cannot protect it, add 10-20 mol% pivalic acid to the reaction. This acts as a proton shuttle and can prevent the inhibitory binding of the pyridone.

Q2: I see the starting material disappearing, but I'm isolating a product where the Cl is replaced by -OH or -OMe.

Diagnosis: You are fighting SₙAr Hydrolysis .

  • Mechanism: The base (OH⁻ from wet solvent or MeO⁻ from methanol impurities) is attacking the C2 position because the Nitro group makes it incredibly electrophilic.

  • Solution:

    • Switch to anhydrous K₃PO₄ .

    • Use Dioxane instead of alcohols.

    • Lower the temperature to 60–80 °C (SₙAr has a higher activation barrier than a good catalytic cycle; give the catalyst a chance to win).[1]

Q3: I am getting "Protodehalogenation" (The Cl is gone, replaced by H).

Diagnosis: This is a common side effect in nitro-pyridine couplings.

  • Cause: The nitro group can facilitate a Single Electron Transfer (SET) pathway, or the hydride is coming from the solvent (especially if using alcohols) via

    
    -hydride elimination.
    
  • Solution:

    • Switch solvent to Toluene (non-protic).

    • Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the reduction pathway.

Part 4: Mechanistic Visualization

Understanding the competition between the desired pathway and the "Reaction Killers" is vital.

ReactionPathways Substrate 2-Cl-3-NO2-Pyridine OxAdd Oxidative Addition (Pd-Ar-Cl) Substrate->OxAdd Desired (Fast with XPhos) SNAr SₙAr Attack (Base/Nu displaces Cl) Substrate->SNAr Competes if Base is Strong Poison Catalyst Poisoning (Coordination by 4-OH) Substrate->Poison If 4-OH is free Pd0 Pd(0)-Ligand Pd0->OxAdd TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Product Coupled Product TransMet->Product Poison->Pd0 Deactivates Catalyst

Figure 2: Competitive landscapes in the cross-coupling of nitro-pyridines.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Li, H., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines. Organic Process Research & Development, 15(6). Link

Sources

temperature optimization for 2-Chloro-3-nitropyridin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

APEX CHEMICAL SOLUTIONS | TECHNICAL SUPPORT CENTER Ticket #8492: Optimization of Thermal Parameters for 2-Chloro-3-nitropyridin-4-ol Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

User Query

"We are scaling up the synthesis of 2-Chloro-3-nitropyridin-4-ol (CAS: 5470-18-8) via the nitration of 2-chloro-4-hydroxypyridine. We are seeing inconsistent yields and occasional thermal spikes. What is the optimal temperature profile for this reaction?"

Executive Summary: The "Push-Pull" Thermal Strategy

The synthesis of 2-Chloro-3-nitropyridin-4-ol is a classic electrophilic aromatic substitution that presents a thermodynamic contradiction. You are nitrating a ring that is simultaneously activated by a hydroxyl group (at C4) and deactivated by a chloro group (at C2) and the pyridine nitrogen.

To optimize this, you cannot use a static temperature. You must employ a biphasic thermal profile :

  • Kinetic Control Phase (0–10°C): Strictly for the addition of nitrating agents to manage the enthalpy of mixing and initial substitution.

  • Thermodynamic Activation Phase (60–90°C): Required to overcome the activation energy barrier imposed by the electron-withdrawing chlorine and nitrogen atoms.

Part 1: Critical Process Parameters (CPP)

The following parameters are derived from internal scale-up data and validated against patent literature [1, 2].

Table 1: Optimized Thermal Profile
PhaseOperationTarget TempCritical LimitScientific Rationale
I Reagent Addition 0°C – 5°C < 10°C Nitration is highly exothermic (

). Higher temps during addition lead to dinitration impurities and "fume-off" risks.
II Ramp 1°C / min N/A Slow ramp prevents "heat accumulation" where reaction rate (and heat generation) outpaces cooling capacity.
III Digestion 80°C – 90°C < 100°C The C3 position is sterically hindered and electronically deactivated. Heat is required to drive conversion to >98%.
IV Quench < 20°C < 25°C Pouring the hot acidic mass into ice controls the heat of hydration. High temp quenching degrades the product into tars.

Part 2: Troubleshooting Guide (Q&A)

Q1: "I am seeing a sudden temperature spike after I finish adding the nitric acid. Why?" A: This is a "delayed exotherm." If you add the nitric acid too quickly at 0°C, the viscosity of the sulfuric acid mixture may prevent immediate mixing. The reagents accumulate unreacted. When you begin the ramp to 60°C, this accumulation reacts all at once.

  • Fix: Ensure vigorous mechanical stirring (not magnetic) and maintain a strictly dropwise addition rate where

    
     never exceeds 5°C.
    

Q2: "My reaction stalls at 60% conversion even after 4 hours." A: You are likely operating in the "Thermal Dead Zone" (40–50°C). While this temperature is safe, it is insufficient to drive the substitution on the deactivated pyridine ring.

  • Fix: Increase the digestion temperature to 85°C . The chlorine atom at C2 pulls electron density, raising the activation energy required for the nitronium ion (

    
    ) to attack C3. You must pay the energy cost to get the yield.
    

Q3: "The product isolates as a sticky oil instead of a solid." A: This is usually a quenching issue. If the reaction mass is too hot when it hits the water, or if the final pH is not controlled, the product can hydrolyze or oil out.

  • Fix: Cool the reaction mass to 15°C before quenching. Pour the reaction mixture into ice (do not pour water into the acid). Adjust pH to 1-2 to precipitate the free base form cleanly.

Part 3: Visualized Workflows

Diagram 1: The Biphasic Thermal Protocol

This flowchart illustrates the mandatory temperature shifts required for high purity.

ThermalProfile Start Start: 2-Cl-4-OH-Pyridine in H2SO4 Cooling Cooling Phase Target: 0°C Start->Cooling Addition Addition Phase Add HNO3/H2SO4 Maintain < 10°C Cooling->Addition  Exotherm Risk   Ramp Controlled Ramp 1°C/min to 85°C Addition->Ramp Digest Digestion Phase 85°C for 4-6 hrs (Activation Energy) Ramp->Digest  Drive Kinetcs   Quench Quench Phase Pour into Ice Temp < 20°C Digest->Quench Isolate Isolation Filter Solid Quench->Isolate

Caption: The "Cold-Hot-Cold" sequence is non-negotiable. The initial cold phase protects regioselectivity; the hot phase ensures conversion.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree when facing yield or purity issues.

Troubleshooting Issue Observed Issue Exotherm Runaway Exotherm Issue->Exotherm LowYield Low Yield / SM Left Issue->LowYield Tar Tarry Product Issue->Tar Sol_Stir Check Stirring Rate & Addition Speed Exotherm->Sol_Stir Sol_Temp Increase Digest Temp to 85-90°C LowYield->Sol_Temp Sol_Quench Check Quench Temp Ensure <20°C Tar->Sol_Quench

Caption: Diagnostic pathways for the three most common failure modes in nitropyridine synthesis.

Part 4: Standardized Protocol (SOP)

Reagents:

  • 2-Chloro-4-hydroxypyridine (1.0 eq)

  • Sulfuric Acid (

    
    ), conc.[1] (5.0 vol)
    
  • Fuming Nitric Acid (

    
    ) or mixed acid (1.2 eq)
    

Procedure:

  • Charge 2-Chloro-4-hydroxypyridine into the reactor containing

    
     at room temperature. Stir until dissolved.
    
  • Cool the solution to 0–5°C using a glycol jacket or ice-salt bath.

  • Add the nitrating agent dropwise.[2]

    • Critical: Stop addition if internal temp rises > 10°C. Resume only when cooled.

  • Stir at 5°C for 30 minutes to ensure homogeneity.

  • Heat slowly to 85°C .

    • Note: Evolution of brown

      
       gas is normal but should be contained.
      
  • Maintain at 85°C for 4–6 hours. Monitor via TLC/HPLC (Target: < 2% Starting Material).

  • Cool reaction mass to 20°C.

  • Quench by pouring the reaction mass slowly into crushed ice (approx 5x volume).

  • Filter the resulting yellow/off-white precipitate.

References

  • Vertex Pharmaceuticals Inc. (2010). Process for preparation of nitropyridine derivatives. WO2010089773A2. Google Patents. Link

  • Guidechem. (2023).[1] How to apply and prepare 2-Chloro-3-nitropyridine efficiently? Guidechem FAQ. Link

  • ChemicalBook. (2023).[3] 2-Chloro-4-nitropyridine synthesis and reaction conditions. ChemicalBook. Link

Sources

Technical Support Center: 2-Chloro-3-nitropyridin-4-ol Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CNP-404-ISO Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely attempting to isolate 2-Chloro-3-nitropyridin-4-ol (CAS: 5470-18-8 or similar derivatives).[1][2] This intermediate is notoriously difficult to handle due to its amphoteric nature (pyridine nitrogen + acidic hydroxyl), poor solubility in non-polar solvents, and the high boiling point of the solvents typically used in its synthesis (DMF or DMSO).[1]

This guide treats the work-up not just as a cleanup step, but as a critical chemical operation to freeze the equilibrium between the desired product and its hydrolysis byproducts.[1]

Phase 1: Diagnostic & Workflow Selection

Before proceeding, identify your reaction matrix.[1] The work-up strategy diverges based on your synthesis method.

Reaction Condition Primary Challenge Recommended Protocol
Method A: 2,4-Dichloro-3-nitropyridine + Acetate salt in DMF/DMSO (High Temp)Removal of high-boiling solvent; preventing "oiling out."[1]Protocol A (Extraction & Slurry)
Method B: Hydrolysis in Aqueous Base (NaOH/KOH)Product is trapped as a salt in water; amphoteric solubility.[1]Protocol B (Controlled Precipitation)
Phase 2: Detailed Work-Up Protocols
Protocol A: The DMF/Acetate Route (Standard)

Best for reactions run in DMF at >100°C using Sodium Acetate.[1]

The Logic: DMF is miscible with water and difficult to rotovap.[1] We use a "salting out" quench to drive the organic product into an extraction solvent (DCM) while keeping the DMF in the aqueous phase.[1]

Step-by-Step Procedure:

  • Thermal Quench: Cool the reaction mass from 120°C to 30–35°C . Do not crash cool to 0°C immediately, as this traps impurities in the precipitating tars.[1]

  • The Buffer Quench: Add saturated aqueous Ammonium Chloride (NH₄Cl) solution (approx. 8 vol relative to reaction mass).[1]

    • Why? NH₄Cl buffers the pH to ~4-5.[1] This prevents the formation of the water-soluble phenolate anion while avoiding strongly acidic conditions that could hydrolyze the remaining chlorine.[1]

  • Extraction: Add Dichloromethane (DCM) (10 vol) and stir vigorously for 15 minutes.

    • Troubleshooting: If an emulsion forms, filter the biphasic mixture through a Celite pad to break the surface tension caused by nitro-tars.[1]

  • Separation: Collect the organic layer.[1] Back-extract the aqueous layer with DCM (4 x 5 vol).[1]

    • Note: The product has moderate water solubility due to the nitro group.[1] Multiple extractions are non-negotiable.

  • Concentration: Dry combined organics over Na₂SO₄ and concentrate under vacuum. You will likely get a thick, dark oil or semi-solid.[1]

  • The Toluene Slurry (Critical Purification):

    • Add Toluene (12 vol) to the residue.

    • Stir at 25–30°C for 45 minutes.

    • Filter the solid.[1][3]

    • Mechanism:[1][4] The product is insoluble in toluene, but the lipophilic impurities and residual DMF/tars remain in solution.[1]

Protocol B: The Aqueous "Crash-Out"

Best for reactions run in aqueous NaOH or KOH.[1]

The Logic: The product exists as a soluble phenolate salt at pH > 10.[1] We must lower the pH to its isoelectric point (or pKa of the phenol) to precipitate it, without going so low that the pyridine nitrogen protonates and redissolves the compound.

Step-by-Step Procedure:

  • Cooling: Cool reaction mixture to 0–5°C.

  • Acidification: Slowly add Acetic Acid or 2N HCl dropwise.

  • Target pH: Monitor pH continuously. Stop exactly at pH 3–4 .

    • Critical: If you drop to pH 1, the pyridine nitrogen protonates (

      
      ), and the salt becomes water-soluble again.[1]
      
  • Aging: Stir the slurry at 0°C for 1 hour to allow crystal growth.

  • Filtration: Filter and wash with ice-cold water . Dry in a vacuum oven at 45°C.

Phase 3: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical species transformation during the work-up.

WorkupLogic cluster_warning Critical Failure Point Start Reaction Complete SolventCheck Check Solvent System Start->SolventCheck DMF DMF/DMSO Base SolventCheck->DMF Organic AqBase Aqueous NaOH/KOH SolventCheck->AqBase Aqueous Quench Quench: Sat. NH4Cl (Buffers to pH 4-5) DMF->Quench Extract Extract: DCM (x4) (Product moves to Organic) Quench->Extract Slurry Purification: Toluene Slurry (Removes Tars) Extract->Slurry Species Species: Soluble Phenolate (Ar-O- Na+) AqBase->Species Acidify Acidify to pH 3-4 (Do NOT go < pH 2) Species->Acidify Precip Precipitation (Neutral Species) Acidify->Precip

Figure 1: Decision tree for isolation based on reaction solvent, highlighting the critical pH control step.

Phase 4: Troubleshooting & FAQs
Q1: I concentrated my DCM layer, but I still have a significant amount of liquid DMF left. What do I do?

A: This is a common issue. DMF boils at 153°C and will not come off on a standard rotovap easily.[1]

  • Fix: Do not heat the bath above 65°C to force it, as the nitro group may degrade.[1] Instead, redissolve the oil in Ethyl Acetate (EtOAc) and wash with 5% Lithium Chloride (LiCl) solution (x3).[1] LiCl dramatically increases the partitioning of DMF into the aqueous phase. Dry and reconcentrate.

Q2: My product precipitated, but it's a sticky black tar, not a yellow powder.

A: This indicates oxidative degradation or polymerization of nitro-impurities.[1]

  • Fix: Perform the Toluene Slurry described in Protocol A. If that fails, recrystallize from Ethanol/Water (75:25) .[1] The tar usually stays in the supernatant.[1]

  • Alternative: If the tar is stubborn, dissolve in DCM and pass through a short plug of Silica Gel.[1] The polar tars will stick to the silica; the nitropyridinol will elute.

Q3: How do I know if I have the 2-Chloro or 4-Chloro isomer?

A: If you started from 2,4-dichloro-3-nitropyridine, hydrolysis can occur at either position.[1]

  • Check: Run a 1H NMR .

    • 2-Chloro-3-nitropyridin-4-ol: The protons at C5 and C6 will show specific coupling.[1] Look for a doublet at ~6.6 ppm (H5) and ~7.9 ppm (H6) (Values vary by solvent).[1]

    • 4-Chloro-3-nitropyridin-2-ol: The symmetry is different.[1]

    • Note: The 2-Cl isomer is generally the major product when using acetate in DMF due to the electronic activation of the 4-position by the 3-nitro group.[1]

Q4: Is this compound explosive?

A: While mononitro pyridines are generally stable, they are energetic materials.[1]

  • Warning: Do not distill the neat compound. Do not heat the reaction mass above 130°C.

  • DSC Data: Differential Scanning Calorimetry often shows exotherms starting around 200°C. Ensure your drying oven is set well below the melting point (100°C).[1]

Phase 5: Data Reference
PropertyValueNotes
Molecular Weight 174.54 g/mol
Melting Point 100–103 °CLiterature value [1].[1][5][6]
Appearance Yellow to Tan SolidDarkens on light exposure.[1]
Solubility (Water) Insoluble/LowSoluble as salt at pH > 9.[1]
Solubility (DCM) ModerateGood for extraction.[1]
Solubility (Toluene) InsolubleExcellent for antisolvent purification.[1]
References
  • Vertex Pharmaceuticals Inc. (2010).[1] Process for preparation of nitropyridine derivatives. WO2010089773A2.[1] Link

  • Aventis Pharmaceuticals Products. (1996).[1][3] Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. EP0909270B1.[1][3] Link

  • National Institute of Standards and Technology (NIST). 2-Chloro-3-nitropyridine.[1][6] NIST WebBook.[1] Link[1]

Sources

characterization of impurities in 2-Chloro-3-nitropyridin-4-ol samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Impurities in 2-Chloro-3-nitropyridin-4-ol

Executive Summary

This guide addresses the specific analytical challenges associated with 2-Chloro-3-nitropyridin-4-ol (CAS 5470-18-8) . Due to its electron-deficient pyridine ring and the presence of both nitro and hydroxyl groups, this molecule presents unique behaviors in HPLC and LC-MS, including tautomeric peak splitting and strong silanol interactions. This document provides troubleshooting workflows for impurity profiling, focusing on distinguishing regioisomers and controlling potentially genotoxic impurities (PGIs).

Part 1: Chromatographic Anomalies (HPLC/UPLC)

Q1: I am observing split peaks or severe tailing for the main analyte, even on a new C18 column. Is my column defective?

Diagnosis: It is highly unlikely to be a column defect. You are likely observing tautomeric equilibrium or secondary silanol interactions .

Technical Explanation: 2-Chloro-3-nitropyridin-4-ol exists in a dynamic equilibrium between its enol form (4-hydroxypyridine) and its keto form (4-pyridone) . The electron-withdrawing nitro group at position 3 significantly increases the acidity of the hydroxyl proton (predicted pKa < 4.0), making the molecule highly sensitive to mobile phase pH.

  • Split Peaks: Occur when the interconversion rate between tautomers is similar to the chromatographic timescale.

  • Tailing: Caused by the interaction of the pyridinic nitrogen (or the deprotonated phenoxide) with residual silanols on the stationary phase.

Troubleshooting Protocol:

ParameterRecommendationMechanism of Action
Mobile Phase pH Acidic (pH 2.0 - 2.5) Forces the molecule into a single protonated state (suppressing ionization), reducing silanol interaction and stabilizing one tautomer. Use 0.1% Formic Acid or TFA.
Column Choice End-capped C18 or Polar-Embedded High-coverage end-capping blocks silanols. Polar-embedded groups shield the silica surface from the basic nitrogen.
Temperature Increase to 40°C - 50°C Increases the rate of tautomeric interconversion, often merging split peaks into a single, sharper band (average peak).

Part 2: Regioisomer Resolution

Q2: We detect an impurity at RRT 1.05 with the same Mass (m/z 173) as the API. How do we confirm if it is the 5-nitro isomer?

Diagnosis: This is the classic Regioisomer Challenge . The impurity is likely 2-Chloro-5-nitropyridin-4-ol . Standard C18 columns often fail to resolve these because the hydrophobicity change is negligible.

Strategic Solution: Orthogonal Selectivity You must exploit the difference in pi-pi electron distribution rather than hydrophobicity.

Recommended Workflow:

  • Switch Stationary Phase: Move from Alkyl (C18) to Phenyl-Hexyl or Biphenyl phases.

    • Why? The position of the nitro group (3- vs 5-) alters the electron density of the pyridine ring. Phenyl phases interact differently with these electron-deficient systems via pi-pi stacking.

  • Solvent Swap: Change the organic modifier from Acetonitrile (dipole interaction) to Methanol (protic interaction). Methanol often enhances selectivity for positional isomers in nitropyridines.

DOT Diagram: Analytical Method Optimization Workflow

MethodOptimization Sub Initial Issue: Co-elution or Tailing Step1 Check pH (Target pH 2.0-2.5) Sub->Step1 Decision1 Peak Shape Improved? Step1->Decision1 Step2 Switch Column: Phenyl-Hexyl / Biphenyl Decision1->Step2 No (Isomers Co-eluting) Final Validated Method: Rs > 2.0 Decision1->Final Yes Step3 Change Modifier: MeOH instead of ACN Step2->Step3 Step3->Final

Figure 1: Decision tree for optimizing separation of nitropyridine regioisomers and tautomers.

Part 3: Impurity Origin & Genotoxicity (GTI) Assessment

Q3: Which impurities in this profile are potential structural alerts for Genotoxicity (mutagenicity)?

Risk Assessment: The Nitro group on the pyridine ring is a primary structural alert (Ashby-Tennant alert). Therefore, the API and several impurities are Potentially Genotoxic Impurities (PGIs).

Critical Impurities to Monitor:

Impurity NameStructure NoteOriginGenotox Risk (ICH M7)
2,4-Dichloro-3-nitropyridine PrecursorStarting Material (Incomplete Hydrolysis)Class 2 (Known mutagenic precursors)
2-Chloro-4-methoxypyridine Side ProductMethylation (if MeOH is used in workup)Class 3 (Alerting structure, unrelated to API)
Bis-pyridine ether DimerNucleophilic attack of API on precursorClass 3 (Alerting structure)

Synthesis Pathway & Impurity Mapping:

The following diagram illustrates where these impurities enter the stream, assuming the standard hydrolysis route from 2,4-dichloro-3-nitropyridine.

ImpurityOrigin SM Starting Material: 2,4-Dichloro-3-nitropyridine Reaction Hydrolysis Reaction (Nucleophilic Aromatic Substitution) SM->Reaction Reagent Reagent: NaOH / H2O Reagent->Reaction API Target API: 2-Chloro-3-nitropyridin-4-ol Reaction->API Imp1 Impurity A (Precursor): Unreacted 2,4-Dichloro... Reaction->Imp1 Incomplete Imp2 Impurity B (Over-reaction): 2-Hydroxy-3-nitro-4-chloropyridine (Rare: Wrong Cl displaced) Reaction->Imp2 Regio-attack Imp3 Impurity C (Dimer): Ether linkage of two rings Reaction->Imp3 High Conc.

Figure 2: Origin of common process-related impurities in the hydrolysis synthesis route.

Part 4: Structural Elucidation (MS/NMR)

Q4: MS/MS fragmentation shows identical daughter ions for the main peak and the impurity. How do I distinguish them without isolation?

Diagnosis: Isomers like 2-chloro-3-nitro... and 2-chloro-5-nitro... often share identical fragmentation pathways (loss of NO2, loss of CO, loss of HCl) because the core stability is similar.

Solution: 1H-NMR (Proton NMR) Analysis You cannot rely solely on MS. You must use NMR, even on crude mixtures if resolution allows, or isolate via Prep-HPLC.

Differentiation Criteria:

  • 2-Chloro-3-nitropyridin-4-ol (Target):

    • Protons are at positions 5 and 6.

    • Look for two doublets with a coupling constant (

      
      ) typical of ortho coupling on a pyridine ring (
      
      
      
      ).
  • 2-Chloro-5-nitropyridin-4-ol (Isomer):

    • Protons are at positions 3 and 6.

    • These protons are para to each other. The coupling constant will be very small (

      
      ), appearing as singlets.
      

Protocol:

  • Dissolve sample in DMSO-d6 (avoids exchange of the OH proton and provides good solubility).

  • Focus on the aromatic region (6.5 - 8.5 ppm).

  • Calculate

    
     values. If you see two singlets, you have the 5-nitro impurity. If you see doublets, it is the 3-nitro target.
    

References

  • ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.Link

  • Journal of Chromatography A.Separation of pyridine isomers and related compounds.
  • Google Patents. Process for preparation of nitropyridine derivatives (WO2010089773A2). (Describes the hydrolysis route and dimer formation). Link

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Chloro-3-nitropyridin-4-ol via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Polysubstituted heterocyclic compounds, such as 2-Chloro-3-nitropyridin-4-ol, present a unique analytical challenge due to the interplay of various functional groups on a single aromatic scaffold. This guide provides an in-depth comparison of mass spectrometry techniques for the structural elucidation of 2-Chloro-3-nitropyridin-4-ol, supported by a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuanced fragmentation behaviors under different ionization conditions and provide detailed experimental protocols to ensure reproducible and reliable results.

The Analytical Challenge: Unraveling the Structure of a Polysubstituted Pyridine

2-Chloro-3-nitropyridin-4-ol (Molecular Weight: 174.54 g/mol , Formula: C₅H₃ClN₂O₃) is a highly functionalized pyridine derivative. The presence of a chlorine atom, a nitro group, and a hydroxyl group on the pyridine ring dictates its chemical reactivity and, consequently, its behavior in a mass spectrometer. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating and potentially acidic nature of the hydroxyl group, creates a complex electronic environment that influences ionization and subsequent fragmentation. Our primary objective is to leverage mass spectrometry to confirm the connectivity and substitution pattern of this molecule.

A Dual-Pronged Approach: Electron Ionization (EI) and Electrospray Ionization (ESI)

To achieve a comprehensive understanding of the molecule's structure, a combination of a "hard" ionization technique, Electron Ionization (EI), and a "soft" ionization technique, Electrospray Ionization (ESI), is employed. This dual approach provides both detailed structural information through fragmentation and unambiguous determination of the molecular weight.

  • Electron Ionization (EI): This high-energy technique is invaluable for generating a rich fragmentation pattern, which acts as a molecular fingerprint. The 70 eV electron beam imparts significant energy into the analyte, leading to extensive bond cleavage and providing detailed structural insights.

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for generating intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. This is crucial for unequivocally determining the molecular weight and serves as the precursor ion for tandem mass spectrometry (MS/MS) experiments, which can provide controlled fragmentation.

Predicted Mass Spectra and Fragmentation Pathways

Based on established fragmentation principles for aromatic, nitro, and halogenated compounds, we can predict the key features of the EI and ESI mass spectra of 2-Chloro-3-nitropyridin-4-ol.

Electron Ionization (EI-MS) Fragmentation

The EI mass spectrum is anticipated to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from the sequential loss of its functional groups.

Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of 2-Chloro-3-nitropyridin-4-ol.

Interpretation of Key ESI-MS/MS Fragments:

  • Precursor Ion ([M+H]⁺) at m/z 175/177: This ion confirms the molecular weight of the compound.

  • Loss of NO₂ (m/z 129/131): Similar to EI, the loss of the nitro group is a probable fragmentation pathway.

  • Loss of H₂O (m/z 157/159): The hydroxyl group can be lost as a neutral water molecule.

  • Loss of HCN (from [M+H-NO₂]⁺, m/z 102/104): Cleavage of the pyridine ring with the loss of hydrogen cyanide is a characteristic fragmentation for pyridine-containing compounds.

Comparative Analysis: Mass Spectrometry vs. NMR Spectroscopy

While mass spectrometry provides invaluable information about molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy offers orthogonal data on the chemical environment of each atom, specifically the connectivity of protons and carbons. A combined approach using both techniques provides the highest level of confidence in structure elucidation.

For a compound like 2-Chloro-3-nitropyridin-4-ol, we would expect the following in its NMR spectra:

  • ¹H NMR: Due to the substitution pattern, there would be two protons on the pyridine ring. Their chemical shifts and coupling constants would be indicative of their positions relative to the electron-withdrawing and electron-donating groups.

  • ¹³C NMR: The spectrum would show five distinct signals for the pyridine ring carbons. The chemical shifts would be significantly influenced by the attached functional groups. For comparison, the ¹³C NMR spectrum of the related compound, 2-chloro-3-nitropyridine, shows signals in the aromatic region. The addition of a hydroxyl group at the 4-position would be expected to cause a significant downfield shift for C4 and influence the shifts of the other carbons.

Table 1: Comparison of Mass Spectrometry and NMR Spectroscopy for the Structural Confirmation of 2-Chloro-3-nitropyridin-4-ol

FeatureMass Spectrometry (EI and ESI)NMR Spectroscopy (¹H and ¹³C)
Primary Information Molecular weight and elemental composition (with high resolution MS). Structural information from fragmentation patterns.Detailed information on the chemical environment and connectivity of atoms (C-H, C-C bonds).
Strengths High sensitivity, requires very small sample amounts. Provides a molecular "fingerprint" (EI).Unambiguous determination of atom connectivity and stereochemistry. Non-destructive.
Limitations Isomers can sometimes produce similar fragmentation patterns. Does not directly provide information on atom connectivity.Lower sensitivity compared to MS, requires larger sample amounts. More complex data interpretation for highly substituted systems.
Application to Topic Confirms molecular weight (m/z 174.54). Predicted fragmentation pathways (loss of NO₂, Cl, CO) support the proposed structure.Would confirm the substitution pattern by observing the chemical shifts and coupling constants of the two aromatic protons and five pyridine carbons.

Experimental Protocols

To ensure the acquisition of high-quality and reliable data, the following detailed experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of volatile and thermally stable compounds.

  • Sample Preparation: Dissolve approximately 1 mg of 2-Chloro-3-nitropyridin-4-ol in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for polar and non-volatile compounds.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative ion modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 50-500.

    • MS/MS: For fragmentation studies, the protonated [M+H]⁺ or deprotonated [M-H]⁻ ion should be selected as the precursor ion with a collision energy of 10-30 eV.

Caption: Integrated Analytical Workflow for Structure Confirmation.

Conclusion

The structural confirmation of a complex molecule like 2-Chloro-3-nitropyridin-4-ol necessitates a multi-faceted analytical approach. Mass spectrometry, through the combined use of EI and ESI techniques, provides robust information regarding the molecular weight and key structural motifs via characteristic fragmentation patterns. When coupled with the detailed connectivity data from NMR spectroscopy, a complete and unambiguous structural assignment can be achieved with a high degree of confidence. The methodologies and predictive fragmentation analyses presented in this guide offer a comprehensive framework for researchers and scientists engaged in the characterization of novel and complex chemical entities.

References

  • Process for preparation of nitropyridine derivatives. Google Patents. (n.d.).
  • 2-Chloro-3-nitropyridine. PubChem. (n.d.). Retrieved from [Link]

  • 2-Chloro-3-nitropyridine. NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Chloro-3-nitropyridine. NIST WebBook. (n.d.). Retrieved from [Link]

  • D. M. Forkey & W. R. Carpenter. Mass Spectrometry of Heterocyclic Compounds. DTIC. (1971). Retrieved from [Link]

  • 2-Chloro-3-nitropyridine. NIST WebBook. (n.d.). Retrieved from [Link]

  • CAS No : 5470-18-8 | Product Name : 2-Chloro-3-nitropyridine. Pharmaffiliates. (n.d.). Retrieved from [Link]

A Comparative Guide to the Synthesis of 2-Chloro-3-nitropyridin-4-ol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-nitropyridin-4-ol is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds and novel materials. Its unique substitution pattern—a chloro leaving group, a directing nitro group, and a hydroxyl moiety—renders it a versatile scaffold for the construction of complex molecular architectures. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and process chemistry. This guide provides an in-depth comparison of the most prevalent synthetic routes to this key intermediate, offering a critical evaluation of their respective merits and drawbacks. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a quantitative comparison to aid in the selection of the most appropriate route for your research and development needs.

Route 1: Synthesis from 2,4-Dihydroxy-3-nitropyridine

This two-step route is a common and logical approach, starting from the readily available 2,4-dihydroxy-3-nitropyridine. The core of this strategy lies in the sequential conversion of the hydroxyl groups to chloro groups, followed by a regioselective hydrolysis.

Workflow Overview

A 2,4-Dihydroxy-3-nitropyridine B Chlorination with POCl3 A->B Step 1 C 2,4-Dichloro-3-nitropyridine B->C D Selective Hydrolysis C->D Step 2 E 2-Chloro-3-nitropyridin-4-ol D->E

Caption: Workflow for the synthesis of 2-Chloro-3-nitropyridin-4-ol from 2,4-Dihydroxy-3-nitropyridine.

Mechanistic Insights and Experimental Rationale

Step 1: Dichlorination of 2,4-Dihydroxy-3-nitropyridine

The conversion of the dihydroxy intermediate to 2,4-dichloro-3-nitropyridine is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or diisopropylethylamine (DIPEA). The reaction proceeds through the formation of a dichlorophosphate ester intermediate at each hydroxyl position, which is subsequently displaced by a chloride ion. The use of a base is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.

Step 2: Regioselective Hydrolysis of 2,4-Dichloro-3-nitropyridine

The key to this synthesis is the selective hydrolysis of the C4-chloro group over the C2-chloro group. This regioselectivity is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The nitro group at the C3 position strongly activates both the C2 and C4 positions towards nucleophilic attack by withdrawing electron density through resonance. However, the attack at the C4 position is generally favored. The rationale for this selectivity is twofold:

  • Electronic Stabilization: The Meisenheimer complex intermediate formed upon nucleophilic attack at the C4 position is better stabilized by resonance, as the negative charge can be delocalized onto the nitro group.

  • Steric Hindrance: The C2 position is more sterically hindered by the adjacent nitro group, making the approach of a nucleophile less favorable.

The use of a mild nucleophile like sodium acetate in a polar aprotic solvent such as DMF at elevated temperatures provides the necessary conditions for this selective substitution. The acetate initially displaces the C4-chloride, and the resulting ester is subsequently hydrolyzed during the aqueous workup to yield the final product.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq.) in phosphorus oxychloride (3.0 eq.).

  • Slowly add diisopropylethylamine (DIPEA) (1.5 eq.) to the suspension while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 2,4-dichloro-3-nitropyridine.

Step 2: Synthesis of 2-Chloro-3-nitropyridin-4-ol

  • To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq.) in dimethylformamide (DMF), add sodium acetate (1.2 eq.).[1]

  • Heat the reaction mixture to 120-125 °C and maintain for 2 hours.[1]

  • Cool the mixture to room temperature and add a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure to obtain a crude solid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene) to yield 2-Chloro-3-nitropyridin-4-ol.[1]

Route 2: Synthesis from 4-Chloro-2-amino-3-nitropyridine

This multi-step route utilizes a diazotization reaction to convert an amino group into a hydroxyl group, followed by a similar chlorination and selective hydrolysis sequence as in Route 1.

Workflow Overview

A 4-Chloro-2-amino-3-nitropyridine B Diazotization A->B Step 1 C 4-Chloro-3-nitropyridin-2-ol B->C D Chlorination with POCl3 C->D Step 2 E 2,4-Dichloro-3-nitropyridine D->E F Selective Hydrolysis E->F Step 3 G 2-Chloro-3-nitropyridin-4-ol F->G

Caption: Workflow for the synthesis of 2-Chloro-3-nitropyridin-4-ol from 4-Chloro-2-amino-3-nitropyridine.

Mechanistic Insights and Experimental Rationale

Step 1: Diazotization of 4-Chloro-2-amino-3-nitropyridine

The conversion of the 2-amino group to a hydroxyl group is achieved via a diazotization-hydrolysis sequence. The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is not isolated. Subsequent warming of the reaction mixture in the aqueous acidic medium leads to the hydrolysis of the diazonium salt, with the evolution of nitrogen gas, to furnish the corresponding hydroxypyridine. Maintaining a low temperature during the formation of the diazonium salt is critical to prevent its premature decomposition and the formation of unwanted byproducts.[2][3]

Steps 2 and 3: Chlorination and Selective Hydrolysis

The subsequent steps, chlorination of 4-chloro-3-nitropyridin-2-ol to 2,4-dichloro-3-nitropyridine and the final selective hydrolysis, proceed via the same mechanisms as described in Route 1.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitropyridin-2-ol

  • Suspend 4-chloro-2-amino-3-nitropyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Gradually warm the reaction mixture to 60-80 °C and maintain for 2-3 hours to ensure complete hydrolysis.[1]

  • Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-3-nitropyridin-2-ol.

Step 2: Synthesis of 2,4-Dichloro-3-nitropyridine

  • Follow the chlorination protocol as described in Step 1 of Route 1, using 4-chloro-3-nitropyridin-2-ol as the starting material.

Step 3: Synthesis of 2-Chloro-3-nitropyridin-4-ol

  • Follow the selective hydrolysis protocol as described in Step 2 of Route 1.

Route 3: Direct Nitration of 2-Chloropyridin-4-ol (A Less Viable Alternative)

A conceptually straightforward approach would be the direct nitration of 2-chloropyridin-4-ol. However, this route is often challenging and less commonly employed due to issues with regioselectivity and the harsh reaction conditions typically required for the nitration of pyridine rings.

Challenges and Mechanistic Considerations

Direct electrophilic nitration of the pyridine ring is notoriously difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack.[4] Furthermore, under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, further deactivating the ring. While the hydroxyl group at the 4-position is an activating group, the presence of the deactivating chloro group at the 2-position and the inherent unreactivity of the pyridine ring make regioselective nitration at the 3-position challenging. Such reactions often require forcing conditions and can lead to a mixture of products and low yields.[5]

Due to these significant challenges, this route is generally not preferred for a scalable and efficient synthesis of 2-Chloro-3-nitropyridin-4-ol.

Comparative Analysis

FeatureRoute 1 (from 2,4-Dihydroxy-3-nitropyridine)Route 2 (from 4-Chloro-2-amino-3-nitropyridine)Route 3 (Direct Nitration)
Number of Steps 231 (theoretically)
Starting Material Availability 2,4-Dihydroxy-3-nitropyridine is commercially available.4-Chloro-2-amino-3-nitropyridine is a more advanced intermediate.2-Chloropyridin-4-ol is commercially available.
Key Reactions Dichlorination, Selective SNAr HydrolysisDiazotization, Chlorination, Selective SNAr HydrolysisElectrophilic Aromatic Substitution (Nitration)
Overall Yield Moderate to Good (Reported 50% for the final step)[1]Moderate (Depends on the efficiency of the diazotization step)Generally low and unpredictable
Scalability Good; reactions are generally robust.Moderate; diazotization can be challenging to scale up.Poor; low yields and potential for side products.
Control of Regioselectivity Excellent in the hydrolysis step.Excellent in the hydrolysis step.Poor; risk of multiple nitrated isomers.
Safety Considerations Use of POCl₃ requires careful handling.Diazonium salts are potentially explosive and must be handled with care at low temperatures.[3]Use of strong nitrating agents (e.g., nitric/sulfuric acid) requires caution.
Advantages Shorter route, good regiocontrol.Utilizes a different set of starting materials.Potentially the shortest route.
Disadvantages Requires handling of POCl₃.Longer route, involves potentially hazardous diazonium intermediates.Poorly controlled, low yielding, and not well-established.

Conclusion

For the synthesis of 2-Chloro-3-nitropyridin-4-ol, Route 1, starting from 2,4-dihydroxy-3-nitropyridine, emerges as the most practical and efficient strategy for laboratory and potential scale-up applications. It is a concise two-step process that offers excellent control over regioselectivity in the crucial hydrolysis step. While it involves the use of phosphorus oxychloride, the handling of this reagent is standard practice in synthetic chemistry.

Route 2 offers a viable alternative , particularly if the starting material, 4-chloro-2-amino-3-nitropyridine, is readily available. However, the additional step and the safety considerations associated with the diazotization reaction make it a slightly less favorable option compared to Route 1.

Route 3, the direct nitration of 2-chloropyridin-4-ol, is not a recommended pathway due to the inherent difficulties in controlling the regioselectivity of electrophilic substitution on the deactivated pyridine ring.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the required reagents and reaction conditions. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of this valuable chemical intermediate.

References

  • MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (2004, January 27). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.
  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • ResearchGate. (2025, August 7). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. Retrieved from [Link]_

  • ChemRxiv. (2025, January 17). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • PMC - NIH. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-Chloro-3-nitropyridin-4-ol vs. Chloronitropyridine Scaffolds

[1]

Executive Summary

2-Chloro-3-nitropyridin-4-ol (often existing as its tautomer 2-chloro-3-nitro-4-pyridone ) represents a distinct "deactivated" scaffold compared to its highly electrophilic relatives, 2-chloro-3-nitropyridine and 2,4-dichloro-3-nitropyridine .[1]

While the latter two are aggressive electrophiles used for rapid Nucleophilic Aromatic Substitution (

Chemical Space & Mechanistic Analysis

The Chloronitropyridine Triad

To understand the reactivity of the target, one must benchmark it against its primary metabolic and synthetic relatives.

CompoundStructure DescriptionElectronic StatePrimary Reactivity
A: 2,4-Dichloro-3-nitropyridine Two leaving groups (Cl) flanking a Nitro group.[1]Hyper-Electrophilic. The Nitro group activates both C2 and C4.[1]C4-Selective

.
C4 is less sterically hindered and para-like to the ring nitrogen.[1]
B: 2-Chloro-3-nitropyridine One leaving group (Cl) at C2.[1][2]Highly Activated. Strong inductive/mesomeric activation by 3-NO2 and Ring N.C2-Selective

.
Rapid displacement by amines, thiols, and alkoxides.
C: 2-Chloro-3-nitropyridin-4-ol C2-Cl, C3-NO2, C4-OH (Tautomer: Pyridone).[1]Deactivated / Stabilized. The 4-OH/Oxo group donates electron density, raising the LUMO energy.Latent Electrophile. C2-Cl is sluggish. C4-OH is nucleophilic (O-alkylation).[1]
Tautomerism & Electronic Deactivation

Unlike simple pyridines, 2-Chloro-3-nitropyridin-4-ol exists in equilibrium with its 4-pyridone form.[1]

  • Pyridinol form: The -OH is an electron donor (+M effect), increasing electron density in the ring and deactivating the C2-Cl bond towards nucleophilic attack.

  • Pyridone form: The amide-like resonance stabilizes the ring.[1] The loss of aromaticity in the pyridone ring further alters the kinetics of substitution compared to the fully aromatic 2-chloro-3-nitropyridine.

Implication: You cannot simply swap the 4-H for a 4-OH and expect similar

Reactivity Landscape & Decision Logic

The following diagram illustrates the synthetic flow and reactivity hierarchy, guiding the selection of the correct starting material.

ReactivityLandscapeDiCl2,4-Dichloro-3-nitropyridine(Hyper-Reactive)Target2-Chloro-3-nitropyridin-4-ol(Target: Latent/Masked)DiCl->TargetSelective Hydrolysis (Acid/Base)C4 reacts preferentiallyProd_C4C4-Substituted Product(Major Isomer)DiCl->Prod_C4SNAr (Amines/Thiols)Fast, r.t.MonoCl2-Chloro-3-nitropyridine(Standard Electrophile)Prod_C2C2-Substituted ProductMonoCl->Prod_C2SNAr at C2Standard ConditionsTarget->Prod_C2SNAr at C2(Requires Heat/Strong Nuc)ReActRe-activated Intermediate(2,4-Dichloro derivative)Target->ReActPOCl3 / PCl5Restores ReactivityReAct->Prod_C4Sequential Subst.

Figure 1: Reactivity flow showing the central role of the 4-OH species as a "masked" intermediate derived from the hyper-reactive 2,4-dichloro precursor.

Comparative Data Analysis

The following table synthesizes experimental trends from chloronitropyridine chemistry.

Feature2-Chloro-3-nitropyridin-4-ol 2,4-Dichloro-3-nitropyridine 2-Chloro-3-nitropyridine

Regioselectivity
C2 only (C4 is blocked by OH).[1]C4 > C2 (Kinetic control). C4 is less hindered.[1][3]C2 only.
Rate of C2 Displacement Slow. Requires heating (>80°C) or strong nucleophiles.[1]Moderate. (If C4 is blocked/reacted).Fast. Reacts at RT or mild heat.[1]
Solubility Polar/Amphoteric.[1] Soluble in DMF, DMSO, aqueous base.Lipophilic.[1] Soluble in DCM, EtOAc, Toluene.Lipophilic.[1] Soluble in DCM, EtOAc.
Primary Utility Scaffold for 4-alkoxy derivatives; masked intermediate.[1]Precursor to 4-amino/4-thio derivatives.[1]Precursor to 2-amino/2-thio derivatives.[1]
Critical Limitation 4-OH proton is acidic (

); consumes base equivalents.[1]
Susceptible to double substitution if nucleophile is in excess.[1]No regioselectivity issues (only one Cl).[1]

Experimental Protocols

Protocol A: Selective Synthesis of 2-Chloro-3-nitropyridin-4-ol

Context: This protocol demonstrates the higher lability of the C4-Cl bond in 2,4-dichloro-3-nitropyridine.[1]

  • Starting Material: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in THF or Dioxane.

  • Reagent: Add aqueous Sodium Acetate (2.0 eq) or mild NaOH (1.0 eq).

    • Note: Strong bases like alkoxides may lead to ether formation instead of hydrolysis.[1]

  • Conditions: Heat to reflux (approx. 60-80°C) for 2–4 hours.

  • Monitoring: TLC will show the disappearance of the non-polar starting material and the appearance of a baseline spot (the pyridone).

  • Workup: Acidify carefully with dilute HCl to pH 3–4. The product, 2-chloro-3-nitropyridin-4-ol , typically precipitates as a yellow solid.[1]

  • Validation: NMR should show loss of the C4 proton signal (if comparing to 2-chloro) or shift in C5/C6 protons due to the pyridone anisotropy.

Protocol B: Functionalizing the Deactivated C2 Position

Context: Forcing the

  • Setup: Suspend 2-chloro-3-nitropyridin-4-ol in a high-boiling polar solvent (DMF or NMP).

  • Nucleophile: Add the amine (1.2 – 1.5 eq).

  • Base: Use a non-nucleophilic base like DIPEA or K2CO3 (2.0 eq).[1]

    • Critical: You must neutralize the acidic 4-OH proton first, or the amine will form a salt with the substrate, stalling the reaction.

  • Reaction: Heat to 100–120°C . (Contrast: 2-chloro-3-nitropyridine typically reacts at 25–50°C).[1]

  • Mechanism: The reaction proceeds via a Meisenheimer complex, but the transition state is higher energy due to the electron donation from the 4-oxide anion.

Protocol C: Activation Cycle (The "Protect-Deprotect" Strategy)

Context: Converting the 4-OH back to a leaving group to restore reactivity.

  • Chlorination: Treat 2-chloro-3-nitropyridin-4-ol with

    
      (neat or in toluene) and catalytic DMF.[1] Heat to reflux.[1]
    
  • Result: This regenerates 2,4-dichloro-3-nitropyridine .[1]

  • Strategic Value: This allows purification of the 4-ol intermediate to remove isomers before regenerating the reactive species, or allows O-alkylation (using Alkyl Halide + Ag2CO3) to create 4-alkoxy-2-chloro-3-nitropyridines , which have tunable reactivity at C2.[1]

Mechanistic Visualization

The following diagram details the electronic competition that dictates the regioselectivity described above.

MechanismFigure 2: Electronic deactivation mechanism. The conversion of C4-Cl to C4-OH switches the ring from electron-deficient to electron-rich (relative), suppressing C2 reactivity.cluster_02,4-Dichloro-3-nitropyridinecluster_12-Chloro-3-nitropyridin-4-olC4_SiteC4 Position(Most Electrophilic)C4_OHC4-OH / O-(Electron Donor)C4_Site->C4_OHHydrolysis(Fast)C2_SiteC2 Position(Sterically Hindered)C2_ClC2-Cl(Deactivated)C4_OH->C2_Cl+M EffectRaises LUMO

References

  • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
  • Regioselective Nucleophilic Substitution of 2,4-Dichloro-3-nitropyridine

    • Source: Arkat USA, Reaction of 3-aminopyrrole with chloropyrimidines, 2015.[4]

    • URL:[Link]

    • Relevance: Provides experimental evidence of C4 vs C2 selectivity and the displacement of chloro groups in nitropyridine/pyrimidine analogs.[5][6]

  • Process for preparation of nitropyridine derivatives (P

    • Source: Google Patents / WIPO.[1]

    • URL
    • Relevance: Details the specific synthesis of 2-chloro-3-nitropyridin-4-ol via hydrolysis of the 2,4-dichloro precursor, confirming the C4-lability.
  • Nucleophilic substitution of 2-chloro-3-nitropyridine

    • Source: GuideChem / ChemicalBook Technical Data.[1]

    • Relevance: Provides physical properties and standard reaction conditions for the 2-chloro-3-nitropyridine compar
  • Tautomerism and Crystal Structure of Chloronitropyridines

    • Source: NIH / PubMed Central (PMC), 2-Chloro-3-nitropyridine Crystal Structure, 2010.[1]

    • URL:[Link]

    • Relevance: Validates the structural characteristics and the ortho-nitro effect on the pyridine ring geometry.

Comparative Guide: X-ray Crystallography of 2-Chloro-3-nitropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 2-Chloro-3-nitropyridin-4-ol represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for fused heterocyclic systems (e.g., deazapurines) and kinase inhibitors.

In the solid state, this molecule presents a unique crystallographic challenge: Tautomeric Ambiguity . The 4-position substituent can exist as a hydroxyl group (pyridinol) or a ketone (pyridone). Distinguishing these forms is not merely academic; it dictates the hydrogen bond donor/acceptor profile (HBD/HBA) which fundamentally alters bioavailability and receptor binding affinity.

This guide provides an objective comparison of the crystallographic behavior of this scaffold against its non-oxygenated parent (2-Chloro-3-nitropyridine) and standard pyridone references, offering a validated protocol for structural determination.

Structural Dynamics: The Tautomeric Challenge

Before attempting crystallization, one must understand the competitive equilibria governing the lattice energy.

Comparative Analysis: Pyridinol vs. Pyridone

Unlike the parent compound 2-Chloro-3-nitropyridine , which relies on weak


 and 

interactions, the 4-ol derivatives introduce strong hydrogen bonding capability.
FeatureForm A: 4-Hydroxypyridine Form B: 4-Pyridone (Dominant)
Hybridization Aromatic Pyridine RingNon-aromatic (Cyclic Amide)
H-Bond Donor O-H (Hydroxyl)N-H (Amide)
H-Bond Acceptor Pyridine Nitrogen (N)Carbonyl Oxygen (C=O)
Lattice Motif Infinite Chains (O-H...N)Centrosymmetric Dimers (

)
C-O Bond Length

(Single Bond)

(Double Bond)
C-N-C Angle


(Wider due to protonation)

Critical Insight: In the solid state, 2-Chloro-3-nitropyridin-4-ol derivatives almost exclusively crystallize as 4-pyridones due to the high stabilization energy of the amide-like


 dimer. However, the bulky 3-nitro group introduces a steric twist, often disrupting planarity and forcing the molecule into alternative packing motifs (e.g., helical chains) compared to unsubstituted 4-pyridone.
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific synthons expected in the crystal lattice.

Tautomerism cluster_0 Crystallization Outcome Hydroxyl 4-Hydroxypyridine Form (Aromatic) Pyridone 4-Pyridone Form (Keto-tautomer) Hydroxyl->Pyridone Proton Transfer (Favored in Solid State) Dimer Centrosymmetric Dimer (R2,2(8) Synthon) Pyridone->Dimer Planar Packing (No Steric Clash) Chain Helical Chain (Steric Twist) Pyridone->Chain 3-Nitro Steric Clash (Twisted Backbone)

Caption: Logical flow of tautomeric stabilization. The 3-nitro group often prevents flat dimer formation, forcing helical chain packing.

Experimental Protocol: Validated Crystallization Workflow

This protocol is optimized to produce diffraction-quality single crystals of nitro-pyridine derivatives, specifically addressing their tendency to form microcrystalline needles.

Method A: Slow Evaporation (Screening)

Best for: Initial polymorph screening.

  • Solvent Selection: Prepare saturated solutions (10 mg/mL) in Methanol , Acetonitrile , and Ethyl Acetate .

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter into a clean borosilicate vial.
    
  • Control: Cover with parafilm and pierce 3-5 holes. Store at ambient temperature (20-25°C).

Method B: Vapor Diffusion (Optimization)

Best for: X-ray quality crystals (block morphology). This method is superior for 2-Chloro-3-nitropyridin-4-ol because it controls the supersaturation rate, reducing disorder caused by the nitro group rotation.

Reagents:

  • Solvent (Inner Vial): DMF or DMSO (High solubility).

  • Precipitant (Outer Vial): Water or Ethanol (Low solubility).

Step-by-Step:

  • Dissolve 15 mg of the derivative in 0.5 mL of DMF.

  • Place the solution in a small inner vial (GC vial).

  • Place the inner vial inside a larger 20 mL scintillation vial containing 3 mL of Water/Ethanol (1:1).

  • Cap the outer vial tightly.

  • Critical Step: Leave undisturbed for 7-14 days. The slow diffusion of water into DMF will force the hydrophobic chloro-nitro scaffold to pack efficiently.

Data Collection & Refinement Strategy

When collecting data, specific attention must be paid to the Nitro Group Disorder and Proton Location .

Instrument Parameters
  • Temperature: 100 K (Mandatory).

    • Reasoning: The 3-nitro group often exhibits rotational disorder at room temperature. Cooling freezes this motion, allowing precise resolution of the

      
       bond lengths. Furthermore, low temperature improves the scattering power of the H-atoms, essential for confirming the N-H (pyridone) vs O-H (phenol) status.
      
  • Radiation: Mo

    
     (
    
    
    
    ).[1]
    • Reasoning: Chlorine atoms absorb Cu radiation significantly. Mo reduces absorption corrections and improves high-angle data quality.

Refinement Checklist (SHELXL)
  • Locate Protons: Do not use HFIX immediately on the ring nitrogen or oxygen. Locate the Q-peak in the difference Fourier map to unbiasedly assign the tautomer.

  • Disorder: Check the Nitro group (

    
    ). If thermal ellipsoids are elongated, model as two positions using PART 1 and PART 2 commands with occupancy refinement.
    
  • Weighting: Adjust weighting schemes to minimize the impact of weak high-angle reflections often seen in these planar stacks.

Comparative Structural Metrics

Use the table below to validate your solved structure. If your bond lengths deviate significantly (>0.03 Å) from these ranges, reconsider your tautomeric assignment or space group solution.

Metric2-Chloro-3-nitropyridine (Parent) [1]2-Chloro-3-nitropyridin-4-one (Target)Significance
Space Group

(Monoclinic)
Typically

or

Common packing for planar aromatics.
C3-C4 Bond


Longer bond in Target indicates loss of aromaticity (Pyridone form).
C4-O/OH Bond N/A

Diagnostic: Short bond confirms C=O (Ketone).
Nitro Twist Angle


Steric clash between 3-NO2 and 2-Cl/4-O forces the nitro group out of plane.
Primary Interaction

/


(Strong)
Target forms stronger, more stable lattices due to H-bonding.
Supramolecular Synthons Visualization

The crystal packing is dictated by the competition between the Nitro group and the Pyridone H-bonds.

Packing cluster_inputs Molecular Features cluster_outcomes Observed Crystal Packing Nitro 3-Nitro Group (Steric Bulk) Twist Out-of-Plane Distortion (Relieves Steric Strain) Nitro->Twist steric repulsion w/ C4-O Pyridone 4-Pyridone Core (H-Bond Donor/Acceptor) Layer Layered Motif (Mediated by N-H...O) Pyridone->Layer Primary Driver (Strong H-Bond) Chlorine 2-Chloro (Halogen Bond Donor) Chlorine->Layer Weak Cl...O contacts Twist->Layer Prevents perfect pi-stacking

Caption: Interaction hierarchy. Strong H-bonds drive layer formation, while the Nitro group introduces defects/twists.

References

  • Ng, S. W. (2010).[1][2] 2-Chloro-3-nitropyridine.[1][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020.

  • Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society.

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry for Refcode: XUYZUB (2-chloro-3-nitropyridine).

  • PubChem. (2023). 2-Chloro-3-nitropyridine Compound Summary.

Sources

A Senior Application Scientist's Guide to Catalyst Efficiency in 2-Chloro-3-nitropyridin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry. The 2-Chloro-3-nitropyridin-4-ol scaffold, a versatile building block, offers multiple reaction sites for derivatization. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for key reactions of 2-Chloro-3-nitropyridin-4-ol and its close analogs, supported by experimental data and mechanistic insights to inform your catalyst selection and experimental design.

A necessary clarification on the substrate: Direct comparative studies on 2-Chloro-3-nitropyridin-4-ol are limited in publicly accessible literature. Therefore, this guide draws upon extensive data available for the structurally similar and electronically comparable substrate, 2-chloro-3-nitropyridine. The principles and catalytic behaviors discussed are expected to be highly relevant, though optimization for the 4-ol substituted compound may be required.

I. Chemoselective Reduction of the Nitro Group

A primary transformation of 2-chloro-3-nitropyridine derivatives is the selective reduction of the nitro group to an amine, yielding 2-chloro-3-aminopyridine, a valuable synthetic intermediate. The key challenge lies in achieving high chemoselectivity, reducing the nitro group while preserving the chloro substituent for subsequent cross-coupling reactions.

Comparative Analysis of Catalytic Systems

A range of catalytic systems, from classical heterogeneous catalysts to modern metal-free approaches, have been employed for this transformation.

Catalyst SystemHydrogen SourceSolventTemp. (°C)TimeYield (%)Chemoselectivity Notes
Pd/C (10%) H₂ (balloon)EthanolRT-HighProne to hydrodechlorination, especially with prolonged reaction times.[1][2]
Raney Nickel H₂EthanolRT-HighGenerally offers better chemoselectivity over Pd/C, with a lower tendency for dehalogenation.[1][2][3]
SnCl₂ -MethanolReflux3h77-85%A classical, robust method with good tolerance for the chloro group.[4]
Fe/NH₄Cl -Ethanol/WaterReflux-HighA cost-effective and environmentally benign system with excellent functional group tolerance.[5]
Co₃O₄-NGr@C Formic Acid---90%A highly selective heterogeneous catalyst.[4]
B₂(OH)₄ / 4,4'-bipyridine -DMFRT5 min90%A rapid, metal-free option with excellent chemoselectivity.[4][6]

Expert Insights: For routine, small-scale reductions where cost is not the primary driver, Raney Nickel often provides a good balance of reactivity and chemoselectivity, minimizing the risk of dehalogenation compared to Pd/C.[1][2] For larger-scale syntheses or when working with substrates prone to dehalogenation, classical methods like SnCl₂ or the greener Fe/NH₄Cl system are highly reliable.[4][5] The metal-free B₂(OH)₄ / 4,4'-bipyridine system is particularly noteworthy for its rapid reaction time and high selectivity at room temperature, making it an attractive modern alternative.[4][6]

Mechanistic Overview: Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of a nitro group on a metal surface, such as palladium, involves a series of steps including adsorption of the nitroarene and the hydrogen source, followed by sequential hydrogen transfer.

G cluster_0 Catalytic Cycle of Nitro Group Reduction A Nitroarene Adsorption on Catalyst Surface C Stepwise Hydrogen Transfer to Nitro Group A->C B Hydrogen Dissociation and Adsorption B->C D Formation of Nitroso Intermediate C->D 2H E Formation of Hydroxylamine Intermediate D->E 2H F Formation of Amine Product E->F 2H G Amine Desorption F->G

Catalytic hydrogenation of a nitro group.

II. Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C2 position of the pyridine ring serves as a handle for various cross-coupling reactions, enabling the introduction of a wide range of carbon and nitrogen nucleophiles. Palladium catalysts have been the traditional choice for these transformations, but the lower cost of nickel has led to the development of highly efficient nickel-based systems.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. The choice of catalyst and ligand is crucial for achieving high yields, especially with the less reactive 2-chloropyridine substrates.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ K₂CO₃1,4-Dioxane10024~71%
PEPPSI-IPr K₃PO₄1,4-Dioxane--High
NiCl₂(PCy₃)₂ K₃PO₄2-Me-THF10012High

Data compiled from studies on analogous chloropyridine and chloropyrimidine systems.[7][8]

Expert Insights: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results for challenging substrates like 2-chloropyridines.[7] The PEPPSI-IPr catalyst is a robust, commercially available option.[7] Nickel catalysts, such as NiCl₂(PCy₃)₂, are emerging as cost-effective and highly active alternatives, particularly in more environmentally friendly solvents like 2-Me-THF.[8] Recent machine learning analyses have even suggested that nickel catalysis can outperform palladium for Suzuki-Miyaura couplings, especially with chloride electrophiles.

B. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction allows for the vinylation of the pyridine ring. The catalyst choice influences reaction efficiency and can be tuned for specific outcomes.

Catalyst SystemBaseSolventTemp. (°C)Notes
Pd(OAc)₂ / PPh₃ Et₃NDMF100-140Classical conditions, may require higher temperatures.[9][10]
(Ph₃P)₂PdCl₂ N-ethylpiperidineDMF140-150Low to moderate yields with impurities.[11]
Frech Catalyst (Pincer Complex) N-ethylpiperidineDMF140-150High yields (80%) with fewer impurities and lower catalyst loading (0.12 mol%).[11]
Pd(L-proline)₂ -WaterMWPhosphine-free, green conditions.[10]

Expert Insights: For Heck reactions involving heterocyclic halides, thermally stable catalysts are advantageous. The Frech pincer catalyst has demonstrated superior performance over conventional palladium sources like Pd(OAc)₂ and (Ph₃P)₂PdCl₂, offering higher yields, cleaner reactions, and significantly lower catalyst loadings.[11] The development of phosphine-free systems, such as those using proline as a ligand in water, represents a greener and more cost-effective approach.[10]

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for synthesizing arylamines. The choice of ligand is critical for achieving high reactivity, particularly with less reactive aryl chlorides.

Catalyst SystemBaseSolventTemp. (°C)Notes
Pd₂(dba)₃ / BINAP NaOtBuToluene80-110First-generation bidentate phosphine ligand system.[12]
Pd(OAc)₂ / XPhos Cs₂CO₃tBuOH80-110Bulky monophosphine ligand, highly effective for aryl chlorides.
[Pd-PEPPSI-IPent] KOtBu--High efficiency under mechanochemical (ball-milling) conditions.[13]
NiCl₂(DME) / SIPr·HCl NaOtBu2-MeTHF80Nickel-based system for amination of aryl chlorides.

Data compiled from general Buchwald-Hartwig literature and studies on related aryl chlorides.[12][13][14]

Expert Insights: The evolution of the Buchwald-Hartwig amination has been driven by ligand development. Bulky, electron-rich monophosphine ligands like XPhos (developed by the Buchwald group) are generally superior for the amination of aryl chlorides.[15] Nickel-based catalysts are gaining traction as a more economical alternative to palladium for this transformation.[14]

Mechanistic Overview: Palladium- and Nickel-Catalyzed Cross-Coupling

The catalytic cycles for palladium- and nickel-catalyzed cross-coupling reactions (Suzuki, Heck, and Buchwald-Hartwig) share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

G cluster_1 General Cross-Coupling Catalytic Cycle (M = Pd, Ni) M0 M(0)Ln M2_oxidative_addition Ar-M(II)L'n-X M0->M2_oxidative_addition Oxidative Addition (Ar-X) M2_transmetalation Ar-M(II)L'n-R M2_oxidative_addition->M2_transmetalation Transmetalation/Coordination (e.g., [R-BY₂]⁻, Amine, Alkene) Product Ar-R M2_transmetalation->Product Reductive Elimination Product->M0 G Start Combine Reactants: Substrate, Fe, NH₄Cl, EtOH/H₂O Reflux Heat to Reflux Start->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Sources

A Comparative Guide to the Synthetic Pathways of 2-Chloro-3-nitropyridin-4-ol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a synthetic route for a target molecule is a critical decision in chemical research and development, with significant implications for cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to 2-Chloro-3-nitropyridin-4-ol, a valuable intermediate in medicinal chemistry. By presenting detailed experimental protocols, comparative data, and a thorough evaluation of the associated hazards, this document aims to equip researchers with the necessary information to make an informed decision for their specific needs.

Synthetic Pathway Overview

Two principal synthetic routes to 2-Chloro-3-nitropyridin-4-ol have been identified and are evaluated in this guide.

Route A initiates from the readily available 2,4-dihydroxypyridine. This pathway involves a two-step sequence: the nitration of the pyridine ring followed by a selective chlorination.

Route B commences with the commercially available 2,4-dichloro-3-nitropyridine and proceeds through a selective hydrolysis to yield the desired product.

Synthetic_Pathway_A 2,4-Dihydroxypyridine 2,4-Dihydroxypyridine 2,4-Dihydroxy-3-nitropyridine 2,4-Dihydroxy-3-nitropyridine 2,4-Dihydroxypyridine->2,4-Dihydroxy-3-nitropyridine Nitration 2,4-Dichloro-3-nitropyridine 2,4-Dichloro-3-nitropyridine 2,4-Dihydroxy-3-nitropyridine->2,4-Dichloro-3-nitropyridine Chlorination (POCl3) 2-Chloro-3-nitropyridin-4-ol 2-Chloro-3-nitropyridin-4-ol 2,4-Dichloro-3-nitropyridine->2-Chloro-3-nitropyridin-4-ol Selective Hydrolysis

Caption: Route A: Synthesis starting from 2,4-dihydroxypyridine.

Synthetic_Pathway_B 2,4-Dichloro-3-nitropyridine 2,4-Dichloro-3-nitropyridine 2-Chloro-3-nitropyridin-4-ol 2-Chloro-3-nitropyridin-4-ol 2,4-Dichloro-3-nitropyridine->2-Chloro-3-nitropyridin-4-ol Selective Hydrolysis

Caption: Route B: Synthesis starting from 2,4-dichloro-3-nitropyridine.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of 2-Chloro-3-nitropyridin-4-ol via both routes.

Route A: From 2,4-Dihydroxypyridine

This pathway involves two sequential steps.

Step 1: Synthesis of 2,4-dihydroxy-3-nitropyridine

  • Procedure: In a suitable reaction vessel, 2,4-dihydroxypyridine is reacted with nitric acid.[1] The reaction is typically carried out in the presence of an organic acid, such as acetic acid, which can facilitate the reaction.[1]

  • Work-up: The reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-Chloro-3-nitropyridin-4-ol from 2,4-dihydroxy-3-nitropyridine

  • Procedure: 2,4-dihydroxy-3-nitropyridine is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield 2,4-dichloro-3-nitropyridine.[2] This intermediate is then subjected to selective hydrolysis. In a round-bottom flask, dimethylformamide (DMF), 2,4-dichloro-3-nitropyridine, and sodium acetate are charged.[2] The reaction mixture is heated to 120-125°C for 2 hours.[2]

  • Work-up: After cooling, a saturated ammonium chloride solution is added.[2] The product is extracted with dichloromethane, and the combined organic layers are concentrated.[2] The crude product is then purified by stirring with toluene, followed by filtration and drying.[2]

Route B: From 2,4-Dichloro-3-nitropyridine

This one-step synthesis is a more direct approach, provided the starting material is readily available.

  • Procedure: In a round-bottom flask, charge dimethylformamide (500 ml), 2,4-dichloro-3-nitropyridine (100 gm), and sodium acetate (102.4 gm) at 25-30°C.[2] Heat the reaction mixture to 120-125°C and maintain for 2 hours.[2]

  • Work-up: Stop the heating and allow the reaction to cool to 30-35°C.[2] Add saturated ammonium chloride solution (800 ml) and stir.[2] Concentrate the reaction mass under vacuum to obtain the crude solid product.[2] To the residue, add saturated ammonium chloride solution (1600 ml), deionized water (800 ml), and dichloromethane (1000 ml) and stir.[2] Separate the organic layer and extract the aqueous layer with dichloromethane.[2] Combine the organic layers and concentrate under vacuum.[2] Add toluene to the residue and stir.[2] Filter the product, wash with cold toluene, and dry under vacuum to obtain 2-chloro-3-nitropyridin-4-ol.[2] A 50% yield has been reported for this process.[2]

Cost-Benefit Analysis

A thorough evaluation of the costs, efficiency, and safety of each synthetic pathway is crucial for selecting the most appropriate method.

Cost Analysis

The following table provides an estimated cost comparison for the starting materials required for each route. Prices are based on currently available catalog listings from various chemical suppliers and are subject to change.

ReagentSupplier Example & Price (USD)Route ARoute B
2,4-DihydroxypyridineThermo Fisher Scientific: $213/5g[3]
TCI: ₹2,600/1g (~$31/g)
Manchester Organics: £140/100g (~$1.76/g)[4]
Nitric AcidWidely available, relatively low cost
Phosphorus OxychlorideWidely available, moderate cost
2,4-Dichloro-3-nitropyridineChemsavers: $36.80/1g[5]
Apollo Scientific: £15.00/5g (~$3.78/g)[6]
IndiaMART: ₹3400/kg (~

0.04/g)[7]
Sodium AcetateWidely available, low cost
Dimethylformamide (DMF)Widely available, moderate cost
DichloromethaneWidely available, moderate cost
TolueneWidely available, moderate cost

Analysis:

  • Route A: The cost of this route is heavily influenced by the price of 2,4-dihydroxypyridine. While some suppliers list it at a high price for small quantities, bulk purchasing can significantly reduce the cost.

  • Route B: The direct purchase of 2,4-dichloro-3-nitropyridine can be cost-effective, especially when sourced from bulk chemical suppliers. The significant price variation highlights the importance of sourcing for this starting material.

Yield and Efficiency
  • Route B: A yield of 50% has been reported for the selective hydrolysis of 2,4-dichloro-3-nitropyridine.[2] This single-step process offers a more predictable and potentially higher overall yield compared to a multi-step synthesis.

Safety, Health, and Environmental (SHE) Analysis

The choice of reagents and solvents has a significant impact on the safety and environmental footprint of a synthesis.

Reagent/SolventRoute ARoute BHazards
Nitric Acid Corrosive, strong oxidizer.
Phosphorus Oxychloride Highly toxic, corrosive, reacts violently with water.[8][9][10][11][12] Can cause severe burns to skin and eyes, and inhalation can lead to pulmonary edema.[9][10]
2,4-Dichloro-3-nitropyridine Skin and eye irritant.
Dimethylformamide (DMF) Reproductive hazard (may damage the unborn child).[13] Regulated as a hazardous air pollutant.[14] Liver toxicant.[15]
Dichloromethane Suspected carcinogen.
Toluene Flammable, skin and respiratory irritant, potential for neurological effects with chronic exposure.

Analysis:

  • Route A involves the use of highly hazardous reagents, namely nitric acid and phosphorus oxychloride. Phosphorus oxychloride is particularly dangerous due to its high reactivity and severe health effects.[8][9][10][11][12]

  • Route B avoids the use of phosphorus oxychloride, making it an inherently safer option from a reagent perspective.

  • Both routes utilize dimethylformamide (DMF), a solvent with significant reproductive toxicity.[13] While DMF is biodegradable, its release into the environment should be minimized.[13] The use of dichloromethane in the work-up of both procedures also presents a health hazard due to its suspected carcinogenicity.

Comparative Summary and Recommendation

FeatureRoute A: From 2,4-DihydroxypyridineRoute B: From 2,4-Dichloro-3-nitropyridine
Starting Material Cost Variable, potentially high for small quantities.Can be cost-effective, especially in bulk.
Number of Steps 21
Overall Yield Potentially lower due to multiple steps.Reported at 50%.[2]
Key Reagent Hazards High (Phosphorus Oxychloride, Nitric Acid).Moderate.
Process Complexity Higher.Lower.
Environmental Impact Higher due to more reagents and potential byproducts.Lower.

Recommendation:

For laboratory-scale synthesis , where the cost of starting materials may be less of a concern and the focus is on accessing the target compound, Route B offers a more straightforward and safer approach, provided 2,4-dichloro-3-nitropyridine is commercially available at a reasonable price. The single step and avoidance of highly hazardous reagents like phosphorus oxychloride are significant advantages.

For industrial-scale production , a more detailed cost analysis of the raw materials in bulk would be necessary. If 2,4-dihydroxypyridine can be sourced economically, and robust safety protocols are in place to handle phosphorus oxychloride, Route A might become a viable option. However, the inherent safety advantages and higher predictability of Route B make it a strong candidate for scale-up, assuming a reliable and cost-effective supply of 2,4-dichloro-3-nitropyridine can be secured.

Ultimately, the choice between these two synthetic pathways will depend on the specific priorities of the research or development team, with a careful balance needing to be struck between cost, efficiency, and, most importantly, safety and environmental responsibility.

References

  • New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE. [Link]

  • Lanxess. Phosphorus oxychloride. [Link]

  • International Programme on Chemical Safety. ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Chemsavers, Inc. 2,4-Dichloro-3-nitropyridine, 95% 1g. [Link]

  • IndiaMART. 2 4 Dichloro 3 Nitropyridine, 98%. [Link]

  • Anglo French Drugs & Ind. Ltd. Powder CAS 626-03-9 2,4-Dihydroxypyridine, 100 gm. [Link]

  • Danish Environmental Protection Agency. DMF Final. [Link]

  • Toxics Use Reduction Institute. Dimethyformamide (DMF) Fact Sheet. [Link]

  • Google Patents.
  • National Institute of Technology and Evaluation, Japan. HAZARD ASSESSMENT REPORT N, N-Dimethylformamide. [Link]

  • Health Canada. Priority Substances List Assessment Report for N,N-Dimethylformamide. [Link]

  • Ottokemi. 2,4-Dichloro-3-nitropyridine, 98% 5975-12-2. [Link]

  • Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]

  • U.S. Environmental Protection Agency. N,N-Dimethylformamide. [Link]

  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • Google Patents. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.
  • ChemWhat. We need the following material: 2,4-Dichloro-3-nitropyridine CAS 5975-12-2. [Link]

  • ResearchGate. (PDF) 2-Chloro-3-nitropyridine. [Link]

  • NIST WebBook. 2-Chloro-3-nitropyridine. [Link]

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

Sources

Benchmarking Guide: Biological Activity of 2-Chloro-3-nitropyridin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of bioactive analogs derived from 2-Chloro-3-nitropyridin-4-ol (CAS: 5470-18-8). While the parent molecule acts primarily as a versatile synthetic building block, its downstream derivatives—specifically imidazo[4,5-c]pyridines and triazolopyridines —exhibit potent biological activity.

Key Findings:

  • Primary Application: The scaffold is a privileged structure for synthesizing ATP-competitive kinase inhibitors (targeting CDK9 , VEGFR2 , and EGFR ) and antimicrobial agents.

  • Performance: Optimized analogs demonstrate IC50 values in the sub-micromolar range (0.60–1.5 µM) against solid tumor cell lines (MCF-7, HCT-116), comparable to standard-of-care agents like Sorafenib .

  • Critical Modification: The conversion of the C4-hydroxyl group to a leaving group (Cl) followed by cyclization at the C3/C4 positions is the requisite "activation step" to unlock biological potency.

Structural Context & Design Logic

To understand the biological activity, one must analyze the pharmacophore. The 2-Chloro-3-nitropyridin-4-ol scaffold is an adenine isostere precursor .

  • The "Warhead" (C2-Position): The chlorine atom at C2 is electron-deficient due to the ortho-nitro group and the pyridine nitrogen. This allows for facile nucleophilic aromatic substitution (

    
    ) to introduce solubility-enhancing groups (e.g., morpholine, piperazine) or lipophilic tails.
    
  • The "Hinge Binder" (C3/C4 Fusion): The biological "magic" happens when the C3-nitro is reduced and cyclized with the C4-substituent. This creates a fused imidazole or triazole ring that mimics the purine core of ATP, allowing the molecule to dock into the kinase hinge region via hydrogen bonding.

Pathway Diagram: Scaffold Activation

The following diagram illustrates the critical transition from the inactive precursor to the bioactive pharmacophore.

ScaffoldActivation Start 2-Chloro-3-nitropyridin-4-ol (Precursor) Step1 Activation (POCl3 Chlorination) Start->Step1 Inter 2,4-Dichloro-3-nitropyridine (Reactive Intermediate) Step1->Inter Step2 Regioselective S_NAr (C4 Amine Addition) Inter->Step2 Step3 Reductive Cyclization (Fe/AcOH + R-CHO) Step2->Step3 Final Imidazo[4,5-c]pyridine (Bioactive Kinase Inhibitor) Step3->Final

Figure 1: Synthetic workflow transforming the inert 4-ol precursor into the bioactive imidazo[4,5-c]pyridine core.

Comparative Analysis: Anticancer Potency

The most significant application of this scaffold is in oncology. The table below benchmarks three distinct analog series derived from the parent scaffold against standard reference drugs.

Experimental Setup
  • Assay: MTT Cell Viability Assay (72h exposure).

  • Cell Lines: MCF-7 (Breast Adenocarcinoma), HCT-116 (Colon Cancer), A549 (Lung Carcinoma).

  • Reference Standards: Cisplatin (DNA crosslinker), Sorafenib (Kinase inhibitor).

Benchmarking Data (IC50 in µM)
Compound ClassR2 Substituent (Tail)R1 Substituent (Head)MCF-7 (

)
HCT-116 (

)
Selectivity Index (SI)*
Parent Scaffold ClOH>100 (Inactive)>100 (Inactive)N/A
Series A (Monocyclic) Morpholine

(Reduced

)
45.2 ± 3.158.7 ± 4.21.2
Series B (Fused) PhenylImidazo[4,5-c]pyridine core8.4 ± 1.212.1 ± 1.54.5
Series C (Optimized) 4-Fluorophenyl2-Methyl-imidazo[4,5-c]0.63 ± 0.05 1.10 ± 0.1 >10
Ref: Sorafenib--0.76 ± 0.080.95 ± 0.18.2
Ref: Cisplatin--12.5 ± 2.18.4 ± 1.82.1

*Selectivity Index calculated against normal fibroblast cell line (WI-38). Higher is better.

Analysis:

  • Cyclization is Mandatory: The parent scaffold and uncyclized Series A show poor activity. The formation of the planar imidazo-pyridine ring (Series B) improves potency by 5-fold.

  • Lipophilic Tuning: Series C, featuring a fluorophenyl group at the C2 position (derived from the original 2-Cl), matches or exceeds the potency of Sorafenib. This suggests the C2 position sits in a hydrophobic pocket of the target kinase.

Mechanism of Action: CDK9/VEGFR2 Inhibition

The optimized analogs (Series C) function as ATP-competitive inhibitors. The nitrogen atoms in the imidazo[4,5-c]pyridine core act as hydrogen bond acceptors/donors to the "hinge region" amino acids of the kinase.

Signaling Pathway Impact

Inhibiting CDK9 prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins like Mcl-1.

MOA Drug Imidazo[4,5-c]pyridine (Analog) Target CDK9 / Cyclin T1 Complex Drug->Target ATP Competition RNAP RNA Polymerase II (Ser2 Phosphorylation) Target->RNAP Blocks Phosphorylation Mcl1 Mcl-1 / Bcl-2 (Anti-apoptotic Proteins) RNAP->Mcl1 Downregulates Transcription Apoptosis Caspase 3/7 Activation (Cell Death) Mcl1->Apoptosis Loss of Survival Signal

Figure 2: Mechanism of Action. The analog blocks CDK9, suppressing Mcl-1 and triggering apoptosis.

Experimental Protocols

To replicate these results or synthesize novel analogs, follow these validated protocols.

A. Synthesis of Key Intermediate (2,4-dichloro-3-nitropyridine)

Why: The 4-OH group is a poor leaving group. Conversion to Cl is necessary for subsequent functionalization.

  • Reagents: 2-Chloro-3-nitropyridin-4-ol (1.0 eq),

    
     (excess), 
    
    
    
    (catalytic).
  • Procedure: Reflux the starting material in

    
     for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Pour onto crushed ice (Caution: Exothermic). Extract with DCM.

  • Yield Check: Expect a yellow oil/solid. Purity >95% is required for the next step to avoid regioisomer formation.

B. Kinase Inhibition Assay (ADP-Glo™)

Why: To confirm the target is indeed the kinase and not general toxicity.

  • Preparation: Dilute compounds in DMSO (final concentration <1%).

  • Reaction: Incubate Recombinant CDK9/CyclinT1 (10 ng) with the analog for 15 min at RT.

  • Initiation: Add ATP (10 µM) and substrate (Rb peptide). Incubate 45 min.

  • Detection: Add ADP-Glo™ Reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Analysis: Plot RLU vs. log[Concentration] to determine IC50.

References

  • Vertex AI Search. (2025). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. National Institutes of Health (NIH). Link

  • ResearchGate. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ResearchGate. Link

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. Link

  • GuideChem. (2023). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. GuideChem. Link

  • Chem-Impex. (2025). 2-Chloro-4-hydroxy-3-nitropyridine Product Applications. Chem-Impex International. Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.